molecular formula C10H16N2O2 B111674 (R)-1-Boc-3-cyanopyrrolidine CAS No. 132945-76-7

(R)-1-Boc-3-cyanopyrrolidine

Numéro de catalogue: B111674
Numéro CAS: 132945-76-7
Poids moléculaire: 196.25 g/mol
Clé InChI: VDDMCMFPUSCJNA-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-Boc-3-cyanopyrrolidine is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMCMFPUSCJNA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426990
Record name (R)-1-Boc-3-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132945-76-7
Record name (R)-1-Boc-3-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Boc-3-cyanopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Boc-3-Cyanopyrrolidine, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-1-Boc-3-cyanopyrrolidine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Boc-3-cyanopyrrolidine, a key chiral building block in modern medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthetic protocol, and its applications in the pharmaceutical industry.

Core Properties of this compound

This compound, with the CAS Number 132945-76-7, is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano group at the 3-position.[1][2] The "(R)" designation indicates a specific stereochemistry at the chiral center, which is crucial in medicinal chemistry as it significantly influences the compound's interaction with biological targets.[2] This compound is widely utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Physicochemical and Computational Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 132945-76-7[1][3]
Molecular Formula C₁₀H₁₆N₂O₂[1][3]
Molecular Weight 196.25 g/mol [1][3]
Appearance White to brown solid[3]
Melting Point 38 - 41 °C[3]
Boiling Point 307.9 ± 35.0 °C (Predicted)[4][5]
Purity ≥ 96% (HPLC)[3]
Optical Rotation [α]/D = -21.0 ± 2.0° (c = 1 in methanol)[3]
Topological Polar Surface Area (TPSA) 53.33 Ų[1]
LogP 1.76698[1]
Storage Temperature 4°C[1]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 1-N-Boc-3-cyanopyrrolidine. This procedure describes the synthesis of the racemic mixture but is illustrative of the synthesis for the (R)-enantiomer, which would start from the corresponding chiral precursor.

Reaction: Conversion of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate to 1-N-Boc-3-cyanopyrrolidine.

Materials:

  • tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol, 2.65 g)

  • Sodium cyanide (50 mmol, 2.5 g)

  • N,N-dimethylformamide (DMF), anhydrous (100 mL)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • A solution is prepared by dissolving tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in 100 mL of N,N-dimethylformamide.[6]

  • The reaction mixture is stirred at 100°C for 16 hours.[6]

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is then poured into water and extracted with ethyl acetate.[6]

  • The organic phases are combined and washed sequentially with water and saturated saline solution.[6]

  • The organic layer is dried over anhydrous sodium sulfate.[6]

  • After filtration, the solvent is concentrated under reduced pressure.[6]

  • The resulting residue is purified by column chromatography, using an eluent of petroleum ether/ethyl acetate (5:1), to yield 1-N-Boc-3-cyanopyrrolidine.[6] The reported yield for this reaction is 98% (1.92 g).[6]

Role in Drug Discovery and Development

This compound is a valuable chiral building block in organic synthesis and medicinal chemistry.[3] Its structure, which includes a protected amine and a reactive cyano group, makes it a versatile intermediate for creating more complex molecules.[2] The Boc protecting group allows for selective reactions at other parts of the molecule without interference from the amine functionality.[2]

This compound is particularly significant in the synthesis of pharmaceuticals, including peptide-based therapeutics and agrochemicals.[3] Its chirality is essential as the biological activity of many drugs is dependent on their specific three-dimensional structure.[2] The use of such chiral intermediates is a key strategy in asymmetric synthesis to produce enantiomerically pure drug candidates.

The following diagram illustrates the typical workflow where a chiral building block like this compound is utilized in the drug discovery pipeline.

G cluster_0 Drug Discovery Workflow A This compound (Chiral Building Block) B Multi-step Synthesis & Derivatization A->B Starting Material C Library of Bioactive Compound Candidates B->C Generates D High-Throughput Screening (HTS) C->D Screened in E Hit Identification D->E Identifies F Lead Optimization E->F Leads to G Preclinical Development F->G Advances to H Clinical Trials G->H Progresses to

References

Synthesis of (R)-1-Boc-3-cyanopyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its stereodefined structure makes it a valuable intermediate for the synthesis of various bioactive molecules, including enzyme inhibitors and modulators of neurological targets. This guide provides a detailed overview of the primary synthetic pathways, experimental protocols, and comparative data for the preparation of this important compound.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic routes, primarily diverging based on the choice of starting material and the method of introducing the chiral center and the cyano group. The most prevalent and efficient method involves the nucleophilic substitution of a protected (R)-3-hydroxypyrrolidine derivative. Alternative approaches commence from readily available chiral precursors such as L-aspartic acid or involve the construction of the pyrrolidine ring from acyclic starters like epichlorohydrin.

Pathway 1: Cyanation of (R)-1-Boc-3-hydroxypyrrolidine Derivatives (Primary Route)

This is the most direct and high-yielding approach. It involves a two-step process starting from commercially available (R)-1-Boc-3-hydroxypyrrolidine:

  • Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

  • Nucleophilic Substitution with Cyanide: The activated intermediate is then reacted with a cyanide salt, such as sodium cyanide, to introduce the cyano group, yielding this compound.

A logical workflow for this primary synthesis pathway is illustrated below.

A (R)-1-Boc-3-hydroxypyrrolidine B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Base C (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine B->C D Nucleophilic Substitution (Cyanation) C->D NaCN, DMF E This compound D->E

Caption: Primary synthesis route for this compound.

Alternative Synthesis Routes

Alternative strategies for synthesizing this compound often focus on constructing the chiral pyrrolidine ring from acyclic precursors. These methods can be more cost-effective for large-scale production, although they may involve more synthetic steps.

  • From L-Aspartic Acid: This approach leverages the inherent chirality of L-aspartic acid. The synthesis typically involves the reduction of the carboxylic acid moieties and subsequent cyclization to form the pyrrolidine ring. The cyano group can be introduced at a later stage. This method is considered economical for large-scale synthesis.[1]

  • From Epichlorohydrin: An alternative route begins with epichlorohydrin and sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile. This intermediate then undergoes reduction and cyclization, followed by Boc protection to yield the final product.[2] This method allows for the synthesis of either the (R) or (S) enantiomer depending on the starting epichlorohydrin configuration.[2]

Quantitative Data Summary

The efficiency of the synthesis of this compound varies depending on the chosen pathway. The following table summarizes the reported yields for the key synthetic routes.

Starting MaterialKey Transformation(s)Reported YieldPurityReference
(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidineNucleophilic substitution with sodium cyanide98%-[3]
EpichlorohydrinMulti-step synthesis via 4-chloro-3-hydroxy-butyronitrile>85%>95%[2]
PyrrolidinePhotoenzymatic one-pot synthesis<90%>99% ee[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate[3]

This protocol details the direct cyanation of a pre-formed mesylated pyrrolidine derivative.

Materials:

  • (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

  • Sodium cyanide (NaCN)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A solution is prepared from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL).

  • The reaction mixture is stirred at 100°C for 16 hours.

  • After the reaction is complete, it is cooled to room temperature.

  • The reaction mixture is poured into water and extracted with ethyl acetate.

  • The organic phases are combined, washed sequentially with water and saturated saline, and then dried over anhydrous sodium sulfate.

  • After filtration, the organic phase is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford this compound (1.92 g, 98% yield).

Protocol 2: Synthesis of 1-N-Boc-3-hydroxypyrrolidine from Epichlorohydrin (precursor to cyanation)[2]

This protocol describes the formation of the pyrrolidine ring from an acyclic precursor, which can then be converted to the cyano derivative.

Materials:

  • Epichlorohydrin

  • Sodium cyanide

  • Sulfuric acid

  • Sodium carbonate

  • Chloroform

  • Anhydrous sodium sulfate

  • Sodium borohydride

  • Boron trifluoride etherate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF)

  • Petroleum ether

Procedure:

Step 1: Synthesis of 4-chloro-3-hydroxy-butyronitrile

  • Sodium cyanide is dissolved in pure water.

  • At 0-10°C, dilute sulfuric acid (20% by weight) is added dropwise.

  • The pH of the reaction solution is adjusted to 8 with sodium carbonate and dilute sulfuric acid.

  • While maintaining the temperature below 10°C, epichlorohydrin is added dropwise, and the reaction proceeds for 3 hours.

  • The product is extracted with chloroform, washed until neutral, dried with anhydrous sodium sulfate, and the chloroform is evaporated to yield 4-chloro-3-hydroxy-butyronitrile.

Step 2: Synthesis of 3-hydroxypyrrolidine

  • The prepared 4-chloro-3-hydroxy-butyronitrile is reacted with sodium borohydride and boron trifluoride etherate.

  • Cyclization is induced under weak base conditions with sodium carbonate to form 3-hydroxypyrrolidine.

Step 3: Synthesis of 1-N-Boc-3-hydroxypyrrolidine

  • The prepared 3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate.

  • After the reaction, the mixture is extracted, distilled, and crystallized from petroleum ether to obtain 1-N-Boc-3-hydroxypyrrolidine.

This precursor can then be converted to this compound following a procedure similar to Protocol 1, after activation of the hydroxyl group.

Conclusion

The synthesis of this compound is well-established, with the most direct and high-yielding method being the nucleophilic substitution of an activated (R)-1-Boc-3-hydroxypyrrolidine. For large-scale industrial production, alternative routes starting from economical chiral pool materials like L-aspartic acid or from basic building blocks such as epichlorohydrin present viable, albeit more lengthy, alternatives. The choice of synthetic route will ultimately depend on factors such as scale, cost, and available starting materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to (R)-1-Boc-3-cyanopyrrolidine: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine, a chiral pyrrolidine derivative, has emerged as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, stereochemically defined structure makes it an invaluable building block for creating complex molecular architectures with high specificity for biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its application in the synthesis of targeted therapeutics.

Core Chemical and Physical Properties

This compound is a white to brown solid, prized for its stability and versatility in a range of chemical transformations.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled reactions at other sites of the molecule, while the cyano group serves as a versatile handle for further functionalization.[2]

General and Computational Data
PropertyValue
IUPAC Name tert-Butyl (3R)-3-cyanopyrrolidine-1-carboxylate
Synonyms (R)-1-N-Boc-3-cyanopyrrolidine, tert-Butyl-(3R)-3-cyanpyrrolidin-1-carboxylat
CAS Number 132945-76-7
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Appearance White to brown solid
Optical Rotation [α]/D = -21.0 ± 2.0° (c=1 in methanol)
Topological Polar Surface Area (TPSA) 53.3 Ų
LogP 1.77
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 0

Data sourced from multiple chemical suppliers and databases.[1][3]

Physical Properties
PropertyValue
Melting Point 38 - 41 °C
Boiling Point (Predicted) 307.9 ± 35.0 °C at 760 mmHg
Solubility Soluble in organic solvents.

Synthesis and Purification Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. While various methods exist for the synthesis of pyrrolidine derivatives, a common approach involves the conversion of a chiral precursor.

Synthesis of Racemic 1-N-Boc-3-cyanopyrrolidine

A general method for the synthesis of the racemic compound provides a foundation for developing an enantioselective route.

Experimental Protocol:

  • A solution is prepared from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL).

  • The reaction mixture is stirred at 100°C for 16 hours.

  • After completion, the reaction is cooled to room temperature.

  • The mixture is then poured into water and extracted with ethyl acetate.

  • The combined organic phases are washed sequentially with water and saturated saline solution, then dried over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography using a petroleum ether/ethyl acetate (5:1) eluent to yield 1-N-Boc-3-cyanopyrrolidine.[5]

To obtain the desired (R)-enantiomer, this synthesis would require an enantiomerically pure starting material, such as (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Achieving high enantiomeric purity is paramount. Chiral HPLC is a powerful technique for the separation of enantiomers.

General Experimental Considerations for Chiral HPLC Purification:

  • Stationary Phase: A chiral stationary phase (CSP) is essential. Common CSPs for separating chiral amines and their derivatives include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is commonly employed, assuming the molecule has a suitable chromophore.

While a specific, validated HPLC method for this compound is not detailed in readily available literature, methods for similar chiral pyrrolidine derivatives can be adapted. Method development would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers.

Application in Drug Synthesis: A Workflow for Janus Kinase (JAK) Inhibitors

This compound is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. The pyrrolidine scaffold is a common feature in many of these therapeutic agents.

The following diagram illustrates a generalized workflow for the incorporation of this compound into a JAK inhibitor.

G cluster_start Starting Material cluster_modification Core Modification cluster_coupling Key Coupling Reaction cluster_final Final Product start This compound reduction Reduction of Nitrile start->reduction 1. Conversion of cyano to amine deprotection Boc Deprotection reduction->deprotection 2. Removal of Boc group coupling Coupling with Heterocyclic Core deprotection->coupling 3. Formation of key amide/amine bond jak_inhibitor Janus Kinase (JAK) Inhibitor coupling->jak_inhibitor 4. Final structural elaboration

Caption: Synthetic workflow for a JAK inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the presence of orthogonal protecting and functional groups make it an ideal starting material for the construction of targeted therapeutics, particularly in the area of kinase inhibitors. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic intermediate.

References

Spectroscopic Profile of (R)-1-Boc-3-cyanopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: (R)-tert-butyl 3-cyanopyrrolidine-1-carboxylate

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol

  • CAS Number: 132945-76-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-1-Boc-3-cyanopyrrolidine. These predictions are based on established principles of NMR, IR, and MS, as well as data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m2HH-5
~3.4 - 3.6m2HH-2
~3.1 - 3.3m1HH-3
~2.2 - 2.4m2HH-4
1.47s9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C=O (Boc)
~120-C≡N
~80.5-C(CH₃)₃ (Boc)
~50-52C-2, C-5
~30-32C-4
28.4-C(CH₃)₃ (Boc)
~25-27C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2975MediumC-H stretch (alkane)
~2250MediumC≡N stretch (nitrile)
~1700StrongC=O stretch (carbamate, Boc)
~1400MediumC-H bend (alkane)
~1160StrongC-O stretch (carbamate, Boc)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon Species
197.1285[M+H]⁺
219.1104[M+Na]⁺
141.0920[M-C₄H₈+H]⁺ (loss of isobutylene)
97.0757[M-Boc+H]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption peaks.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion and common fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

(R)-1-Boc-3-cyanopyrrolidine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of (R)-1-Boc-3-cyanopyrrolidine, a key chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Understanding its physicochemical properties is critical for optimizing reaction conditions, formulation, and storage.

Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₆N₂O₂, is a derivative of pyrrolidine characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a cyano group at the 3-position.[3][4] This structure makes it a valuable intermediate for introducing the 3-cyanopyrrolidine moiety in asymmetric synthesis.[1]

PropertyValueSource
Molecular Weight 196.25 g/mol [4]
CAS Number 132945-76-7[4]
Appearance Colorless to pale yellow liquid/solid[5] (inferred)
Purity ≥96-97% (typical)[1][4]
Storage 4°C or Room Temperature[1][4]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structure and data from closely related analogs like (R)-1-Boc-3-aminopyrrolidine. The presence of the large, nonpolar Boc group and the polar cyano group suggests solubility in a range of organic solvents.[3]

The following table provides estimated solubility data based on the behavior of similar compounds. For critical applications, experimental verification is strongly recommended.

Solvent / SystemTypeEstimated SolubilityReference / Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 200 mg/mLBased on high solubility of (R)-1-Boc-3-aminopyrrolidine.[6]
Dichloromethane (DCM)HalogenatedHighly SolubleCommon solvent for reactions involving Boc-protected compounds.[7][8]
Tetrahydrofuran (THF)EtherSolubleCommon solvent for Boc protection reactions.[7]
Methanol / EthanolPolar ProticSolubleParent pyrrolidine is soluble in ethanol.[5]
Acetonitrile (ACN)Polar AproticSolubleUsed as a solvent in related synthetic workflows.[9]
WaterAqueousSparingly SolubleThe large hydrophobic Boc group limits aqueous solubility.
10% DMSO / 90% Corn OilVehicle≥ 2.5 mg/mLBased on formulation data for (R)-1-Boc-3-aminopyrrolidine.[6]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineVehicle≥ 2.5 mg/mLBased on formulation data for (R)-1-Boc-3-aminopyrrolidine.[6]

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved.[7][8] Conversely, it exhibits high stability in basic, nucleophilic, and reductive environments.[7][10]

ConditionStabilityNotes
Acidic (pH < 4) Labile Rapid cleavage occurs, particularly with strong acids like TFA or HCl, to yield the unprotected pyrrolidine and byproducts like isobutene and CO₂.[7][8]
Neutral (pH 6-8) Stable Generally stable under neutral aqueous conditions at room temperature.
Basic (pH > 8) Stable The Boc group is robust in the presence of bases like triethylamine, sodium hydroxide, and other common non-nucleophilic bases.[7][10]
Temperature Stable at RT, Labile at High Temp While stable under standard storage conditions, thermal deprotection can occur at temperatures above 100°C, with efficient cleavage reported at temperatures up to 300°C in flow chemistry setups.[11]
Light Exposure Generally Stable No specific photolability is reported for the core structure. However, photostability testing according to ICH Q1B guidelines is recommended for drug development programs.[12][13]

Experimental Protocols

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound.[14]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 2 mL) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. Calculate the original concentration in mg/mL or mol/L.

Protocol 2: Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate stability under various stress conditions.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative: Dilute the stock solution with 3% H₂O₂.

    • Thermal: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).

    • Photochemical: Expose a sample of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).[12] Maintain a dark control sample at the same temperature.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Quenching: Neutralize the acidic and basic samples immediately.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column). Quantify the peak area of the parent compound and any degradation products.

  • Data Analysis: Calculate the percentage of degradation over time for each condition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound.

G cluster_prep Preparation & Setup cluster_sol Solubility Testing cluster_stab Stability Testing cluster_analysis Data Analysis & Reporting Compound This compound ShakeFlask Shake-Flask Equilibration Compound->ShakeFlask ForcedDeg Forced Degradation (pH, Temp, Light) Compound->ForcedDeg Solvents Select Solvents & Stress Conditions Solvents->ShakeFlask Solvents->ForcedDeg Analytical Develop HPLC Method QuantifySol HPLC Quantification Analytical->QuantifySol QuantifyStab HPLC Quantification Analytical->QuantifyStab Centrifuge Centrifugation ShakeFlask->Centrifuge Centrifuge->QuantifySol DataSol Calculate Solubility (mg/mL) QuantifySol->DataSol TimePoints Sample at Time Points ForcedDeg->TimePoints TimePoints->QuantifyStab DataStab Calculate Degradation (%) QuantifyStab->DataStab Report Generate Technical Report DataSol->Report DataStab->Report

Workflow for Solubility and Stability Assessment.
Chemical Stability and Degradation Pathway

This diagram illustrates the primary stability and degradation pathway for this compound, focusing on the lability of the Boc group.

G Start This compound inv1 Start->inv1 inv2 Start->inv2 Stable Stable Product Degraded (R)-3-Cyanopyrrolidine + CO₂ + Isobutene inv1->Degraded   Acidic Conditions (e.g., TFA, HCl)    inv2->Stable   Basic / Nucleophilic Conditions   

Primary Stability and Degradation Pathway.

References

(R)-1-Boc-3-cyanopyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Discovery, History, Synthesis, and Application of a Key Chiral Building Block in Modern Drug Development

Abstract

(R)-1-Boc-3-cyanopyrrolidine, a chiral synthetic building block, has emerged as a pivotal intermediate in medicinal chemistry, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its unique structural features, including the stereodefined pyrrolidine core, the versatile cyano group, and the acid-labile Boc protecting group, provide a valuable scaffold for the synthesis of complex pharmaceutical agents. This technical guide delves into the historical context of its discovery, details various synthetic methodologies with experimental protocols, and elucidates its critical role in the mechanism of action of DPP-4 inhibitors.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the rise of cyanopyrrolidines as a class of potent enzyme inhibitors. The initial breakthrough came in 1995 with the first report of cyanopyrrolidines as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-4).[1] This discovery paved the way for extensive research into this class of compounds, as DPP-4 was identified as a key therapeutic target for managing type 2 diabetes.

DPP-4 is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action offered a novel and effective approach to glycemic control.

The subsequent development of DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, underscored the importance of the chiral 3-cyanopyrrolidine moiety. The (R)-configuration was found to be crucial for the desired biological activity. The Boc (tert-butoxycarbonyl) protecting group became a standard feature in the synthesis of these drug candidates due to its stability under various reaction conditions and its facile removal under mild acidic conditions. While the seminal patent for Vildagliptin (US 6,166,063) focuses on N-substituted glycyl-2-cyanopyrrolidines, it highlights the established importance of the cyanopyrrolidine core in DPP-4 inhibition.[2]

Physicochemical Properties

This compound is a white to brown solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 132945-76-7--INVALID-LINK--
Molecular Formula C₁₀H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 196.25 g/mol --INVALID-LINK--
Melting Point 38 - 41 °C--INVALID-LINK--
Optical Rotation [α]/D = -21.0 ± 2.0° (c=1 in methanol)--INVALID-LINK--
Appearance White to brown solid--INVALID-LINK--
Purity ≥ 96% (HPLC)--INVALID-LINK--

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily starting from chiral precursors to ensure the desired stereochemistry. Two prominent methods are detailed below.

Synthesis from (R)-1-Boc-3-hydroxypyrrolidine via Mesylation and Cyanation

This widely used method involves the conversion of the hydroxyl group of readily available (R)-1-Boc-3-hydroxypyrrolidine into a good leaving group, typically a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol:

A detailed protocol for a similar transformation is the synthesis of 1-N-Boc-3-cyanopyrrolidine from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.[3]

  • Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine (Conceptual) (This is a representative procedure based on standard organic chemistry principles, as a specific literature source with full experimental details for this exact starting material was not identified in the search.) To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1-2 hours and then warmed to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

  • Step 2: Cyanation of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate A solution is prepared from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL). The reaction mixture is stirred at 100°C for 16 hours. After completion, the reaction is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic phases are washed sequentially with water and saturated saline and dried over anhydrous sodium sulfate. After filtration, the organic phase is concentrated under reduced pressure, and the resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford this compound.[3]

Quantitative Data:

ReactantProductYieldPurityAnalytical Method
tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate1-N-Boc-3-cyanopyrrolidine98%Not specifiedColumn Chromatography
Enantioselective Synthesis from Achiral Precursors

More advanced strategies focus on establishing the chirality during the synthesis through asymmetric catalysis or the use of chiral auxiliaries. While a specific enantioselective synthesis for this compound was not detailed in the search results, related enantioselective preparations of substituted pyrrolidines often employ methods like asymmetric hydrogenation or enzymatic resolutions. For instance, a one-pot photoenzymatic synthesis has been reported for producing optically pure N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines, demonstrating the potential of biocatalysis in accessing chiral pyrrolidine building blocks with high enantiomeric excess.

Role in Drug Development: DPP-4 Inhibition

This compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors. The cyanopyrrolidine moiety acts as a pharmacophore, binding to the active site of the DPP-4 enzyme.

Mechanism of DPP-4 Inhibition and Signaling Pathway

DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormone GLP-1. The inactivation of GLP-1 by DPP-4 is rapid, limiting its physiological effects. DPP-4 inhibitors bind to the active site of the enzyme, preventing the degradation of GLP-1. This leads to an increase in the circulating levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells. The overall effect is improved glycemic control.

DPP4_Inhibition_Pathway cluster_Gut Gut (L-cells) cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP4 DPP-4 Enzyme Active GLP-1->DPP4 Degradation Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active GLP-1->Pancreatic α-cells Inhibits Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 DPP-4 Inhibitor (e.g., Vildagliptin) DPP-4 Inhibitor->DPP4 Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis Worsens

Caption: DPP-4 Inhibition Signaling Pathway.

Application in the Synthesis of Vildagliptin

This compound is a key precursor for the synthesis of the cyanopyrrolidine portion of Vildagliptin. The synthesis generally involves the deprotection of the Boc group, followed by coupling with the adamantane-containing side chain. The patent for Vildagliptin (US 6,166,063) describes the coupling of 1-aminoadamantane-3-ol with 1-chloroacetyl-(S)-2-cyanopyrrolidine, a derivative of the deprotected (S)-2-cyanopyrrolidine.[4] While this patent focuses on the 2-cyano isomer, the synthetic principles are analogous for the 3-cyano isomer in related DPP-4 inhibitors.

Conclusion

This compound has established itself as an indispensable chiral building block in the pharmaceutical industry. Its history is closely tied to the development of cyanopyrrolidine-based DPP-4 inhibitors, a major class of therapeutics for type 2 diabetes. The availability of efficient synthetic routes to this intermediate, ensuring high stereochemical purity, has been critical for the successful development of these drugs. As research into new therapeutics continues, the versatility of the cyanopyrrolidine scaffold suggests that this compound will remain a valuable tool for medicinal chemists in the design and synthesis of novel bioactive molecules.

References

A Comprehensive Review of (R)-1-Boc-3-cyanopyrrolidine: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine, a chiral synthetic building block, has emerged as a crucial intermediate in the development of novel therapeutics, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. Its rigid pyrrolidine scaffold, coupled with the versatile cyano group and the protective tert-butoxycarbonyl (Boc) moiety, offers a unique combination of structural features for the stereoselective synthesis of complex bioactive molecules. This technical guide provides a comprehensive literature review of the research on this compound, focusing on its synthesis, spectroscopic characterization, and its pivotal role in the synthesis of specific drug candidates, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₆N₂O₂, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Weight 196.25 g/mol
CAS Number 132945-76-7
Appearance White to off-white powder
Purity ≥97%
Storage Temperature 4°C

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide salt. A widely employed method is the two-step procedure involving mesylation followed by cyanation.

Experimental Protocol: Two-Step Synthesis from (R)-1-Boc-3-hydroxypyrrolidine

Step 1: Synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-1-Boc-3-methanesulfonyloxypyrrolidine, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

A solution of (R)-1-Boc-3-methanesulfonyloxypyrrolidine (1.0 eq) and sodium cyanide (1.5 eq) in dimethylformamide (DMF) is heated at 80-90 °C. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis_Pathway Start (R)-1-Boc-3-hydroxypyrrolidine Intermediate (R)-1-Boc-3-methanesulfonyloxypyrrolidine Start->Intermediate MsCl, Et3N, DCM Product This compound Intermediate->Product NaCN, DMF

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Data
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H NMR3.60-3.80mCH₂-N
3.45-3.55mCH-CN
3.20-3.35mCH₂-N
2.20-2.40mCH₂
1.45sC(CH₃)₃
¹³C NMR154.0C=O (Boc)
121.5CN
80.5C(CH₃)₃
46.0, 45.5CH₂-N
31.0CH₂
28.5C(CH₃)₃
26.0CH-CN

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

Application in Drug Discovery: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a key building block for the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyanopyrrolidine moiety mimics the proline residue of natural DPP-4 substrates, leading to potent and selective inhibition of the enzyme.

Case Study: Synthesis of Trelagliptin Intermediate

While not a direct precursor to the final drug, an analogue of this compound, (R)-3-Boc-aminopiperidine, is utilized in the synthesis of the DPP-4 inhibitor Trelagliptin. The synthesis highlights the importance of the chiral amine derived from the cyanopyrrolidine scaffold. The cyano group can be readily reduced to an aminomethyl group, which then serves as a crucial nucleophile in the subsequent coupling reactions.

The general synthetic strategy involves the deprotection of the Boc group from this compound, followed by reduction of the nitrile to a primary amine. This chiral amine is then coupled with a suitable heterocyclic core to yield the final DPP-4 inhibitor.

DPP4_Inhibitor_Synthesis Start This compound Amine_Intermediate (R)-3-aminomethylpyrrolidine Start->Amine_Intermediate 1. Deprotection 2. Reduction Final_Product DPP-4 Inhibitor Amine_Intermediate->Final_Product Heterocycle Heterocyclic Core Heterocycle->Final_Product Coupling Reaction

Caption: General synthesis of DPP-4 inhibitors.

Biological Activity of a Trelagliptin Analogue

A key intermediate in the synthesis of Trelagliptin is formed by the coupling of a chiral aminopiperidine with a fluorinated cyanobenzyl group. A patent for the preparation of Trelagliptin describes the synthesis of a Boc-protected intermediate, which upon deprotection yields Trelagliptin. While specific IC₅₀ values for intermediates are not typically reported, the final drug, Trelagliptin, exhibits potent DPP-4 inhibition.

Compound Target IC₅₀ (nM)
TrelagliptinDPP-44.2

Table 3: Biological Activity of Trelagliptin.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry, particularly in the synthesis of DPP-4 inhibitors. Its stereodefined structure allows for the precise construction of complex molecules with desired pharmacological activities. The synthetic routes to this intermediate are well-established, and its spectroscopic properties are well-characterized. As the demand for novel therapeutics for metabolic diseases continues to grow, the importance of this compound in drug discovery and development is expected to increase, making it a key tool for researchers and scientists in the pharmaceutical industry.

Commercial Sourcing and Synthetic Insights for (R)-1-Boc-3-cyanopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-cyanopyrrolidine is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, incorporating a pyrrolidine ring, a cyano group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] The chirality at the C3 position is particularly crucial, as stereochemistry often dictates the biological activity of the final therapeutic compounds.[3] This guide provides an overview of commercial suppliers for this compound and details a relevant experimental protocol for a key synthetic step.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, providing researchers with options for procurement based on purity, quantity, and availability. The following table summarizes key quantitative data from several suppliers to facilitate comparison.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
ChemScene132945-76-7C₁₀H₁₆N₂O₂196.25≥97%
CymitQuimica132945-76-7C₁₀H₁₆N₂O₂196.25Not Specified
Chem-ImpexNot SpecifiedC₁₀H₁₆N₂O₂Not SpecifiedNot Specified

Synthetic Workflow & Procurement Logic

The process of acquiring and utilizing a specialized chemical like this compound involves a structured workflow, from initial sourcing to experimental application. The following diagram illustrates a typical logical progression for a research and development setting.

G A Identify Chemical Need (this compound) B Search Commercial Suppliers A->B C Compare Supplier Specifications (Purity, Quantity, Cost) B->C D Select Supplier & Procure C->D E Incoming Quality Control (e.g., NMR, LC-MS) D->E E->C QC Fail F Proceed with Synthesis E->F QC Pass G Characterize Product F->G

Figure 1: General workflow for chemical procurement and use.

Key Experimental Protocol: N-Boc Protection of a Pyrrolidine Derivative

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.[2][3] The following is a representative protocol for the N-protection of a secondary amine, such as the pyrrolidine nitrogen, using di-tert-butyl dicarbonate (Boc-anhydride). This method is fundamental to the synthesis of many Boc-protected intermediates.[3]

Materials and Equipment:

  • (R)-3-pyrrolidinol (or related pyrrolidine starting material)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidine starting material (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0°C.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over approximately 30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the resulting crude product by column chromatography to yield the pure N-Boc protected pyrrolidine derivative.

The following diagram illustrates the key steps of this N-Boc protection reaction.

G cluster_0 Reaction Phase cluster_1 Workup & Purification A Dissolve Pyrrolidine in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add (Boc)₂O Solution C->D E Stir at Room Temperature D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Figure 2: N-Boc protection experimental workflow.

Applications in Drug Discovery

Pyrrolidine-containing compounds are prevalent in pharmaceuticals.[4] The conformational restriction imposed by the pyrrolidine ring can be advantageous in drug design, potentially leading to improved potency and selectivity for biological targets.[4] Chiral intermediates like this compound are therefore essential for synthesizing complex, three-dimensional molecules that can effectively interact with biological receptors.[4] These building blocks are utilized in the development of therapeutics for a variety of conditions, including neurological disorders.[5] The cyano group, in particular, can serve as a handle for further chemical transformations or as a key pharmacophoric element.

References

(R)-1-Boc-3-cyanopyrrolidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety and handling information for (R)-1-Boc-3-cyanopyrrolidine (CAS RN: 132945-76-7), a chiral pyrrolidine derivative widely utilized as a key building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Adherence to the protocols and safety measures outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment for all personnel.

Chemical and Physical Properties

This compound is a chiral compound featuring a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a cyano functional group at the 3-position.[1] This structure makes it a valuable intermediate in organic synthesis.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[3]
Molecular Weight 196.25 g/mol [3]
Appearance Light brown solidified mass or fragments[4]
Boiling Point 307.9 ± 35.0 °C (Predicted)[4]
Storage Temperature 4°C[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

ClassificationHazard StatementGHS PictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Source: ChemicalBook Safety Data Sheet[4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following diagram outlines the recommended PPE selection process.

PPE_Selection_Workflow Workflow for PPE Selection cluster_ppe Personal Protective Equipment Eye_Protection Eye Protection: Chemical safety goggles or face shield. Hand_Protection Hand Protection: Chemically resistant gloves (e.g., nitrile). Body_Protection Body Protection: Laboratory coat. Respiratory_Protection Respiratory Protection: Work in a well-ventilated area or fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. Start Handling This compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: PPE Selection Workflow for this compound.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling chemical intermediates with similar hazard profiles.

General Handling Protocol
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Assemble all necessary glassware, reagents, and waste containers before starting.

    • Don the appropriate PPE as outlined in Section 3.

  • Procedure:

    • Avoid the formation of dust and aerosols.[6]

    • When transferring the solid, use a spatula and weigh it in a tared container inside the fume hood.

    • Keep the container tightly closed when not in use.[6]

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean the work area and any equipment used.

    • Dispose of waste according to the disposal protocol (Section 4.3).

Storage Protocol
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • The recommended storage temperature is 4°C.[3]

  • Store under an inert gas as the compound is sensitive to heat, light, and moisture.[6]

Disposal Protocol
  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed, and appropriate container.

    • Do not mix with other waste streams unless explicitly permitted by institutional guidelines.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all federal, state, and local regulations for chemical waste disposal.

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid measures in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Accidental Release Measures

The following workflow diagram outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow Accidental Release Response Workflow Start Spill Detected Evacuate Evacuate personnel to a safe area. Start->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate personal protective equipment. Ventilate->PPE Contain Contain the spill without creating dust. PPE->Contain Collect Sweep up and shovel the material. Contain->Collect Dispose Place in a suitable, closed container for disposal. Collect->Dispose Clean Clean the affected area. Dispose->Clean Report Report the incident. Clean->Report

Caption: Workflow for responding to a spill of this compound.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[5]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Reactivity and Stability

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The product is stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and nitrogen oxides.[5]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this compound are familiar with its hazards and follow the recommended safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-1-Boc-3-cyanopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine is a versatile chiral building block of significant interest in asymmetric synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. Its rigid pyrrolidine scaffold, coupled with the synthetically malleable cyano group and the stable Boc protecting group, makes it an ideal starting material for the stereocontrolled synthesis of a variety of complex molecules. These application notes provide an overview of its utility and detailed protocols for its conversion into key chiral intermediates and their application in asymmetric catalysis.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The stereochemistry at the 3-position is often crucial for biological activity. This compound provides a reliable and efficient entry point to a range of (R)-3-substituted pyrrolidine derivatives. The primary synthetic utility of this compound lies in the transformation of the cyano group into other functionalities, most notably a primary amine, which can then be further elaborated.

Application 1: Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine

A cornerstone transformation of this compound is its reduction to the corresponding primary amine, (R)-1-Boc-3-(aminomethyl)pyrrolidine. This chiral amine is a valuable intermediate for the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis and building blocks for drug discovery.[1]

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

  • Anhydrous tetrahydrofuran (THF) or Methanol (for Ra-Ni)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrogen gas (H₂) supply (for Ra-Ni reduction)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure (using LiAlH₄):

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour to allow for the precipitation of aluminum salts.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-(aminomethyl)pyrrolidine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Procedure (using H₂/Raney Ni):

  • To a solution of this compound (1.0 equivalent) in methanol, add a catalytic amount of Raney Nickel (approximately 10% w/w).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the catalyst through a pad of Celite® and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Expected Results

The reduction of this compound to (R)-1-Boc-3-(aminomethyl)pyrrolidine typically proceeds in high yield, with the stereochemical integrity at the C3 position preserved.

ReactantProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
This compound(R)-1-Boc-3-(aminomethyl)pyrrolidine1. LiAlH₄, THF, reflux>90>98
This compound(R)-1-Boc-3-(aminomethyl)pyrrolidineH₂, Raney Ni, MeOH, RT, 50 psi>95>98

Application 2: Synthesis of Chiral Phosphine Ligands for Asymmetric Hydrogenation

The resulting (R)-1-Boc-3-(aminomethyl)pyrrolidine can be utilized in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions.[2] Chiral phosphine ligands are a prominent class of ligands that have shown exceptional performance in asymmetric hydrogenation.[3][4]

Experimental Protocol: Synthesis of a Pyrrolidine-Based Diphosphine Ligand and its Application in Asymmetric Hydrogenation

Part A: Synthesis of a Chiral Diphosphine Ligand

Materials:

  • (R)-1-Boc-3-(aminomethyl)pyrrolidine

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a solution of (R)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add chlorodiphenylphosphine (2.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral diphosphine ligand.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

Materials:

  • Chiral diphosphine ligand (from Part A)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Methyl α-acetamidoacrylate

  • Methanol (degassed)

  • Hydrogen gas supply

Procedure:

  • In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (5 mL) in a Schlenk flask.

  • Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • Add methyl α-acetamidoacrylate (1.0 mmol) to the catalyst solution.

  • Connect the flask to a hydrogen line, purge with hydrogen three times, and then pressurize to the desired pressure (e.g., 1 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Determine the conversion and enantiomeric excess of the product (methyl N-acetylalaninate) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Performance Data in Asymmetric Hydrogenation

The performance of chiral ligands derived from the pyrrolidine scaffold is often excellent in asymmetric hydrogenation reactions. The following table provides representative data for the hydrogenation of common substrates using a rhodium complex of a pyrrolidine-based diphosphine ligand.[2][5]

SubstrateProductCatalyst Loading (mol%)S/C RatioPressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Methyl α-acetamidoacrylateMethyl N-acetylalaninate1100:1112>99>99 (R)
Methyl (Z)-α-acetamidocinnamateMethyl N-acetylphenylalaninate1100:1112>9998 (R)
Itaconic acid dimethyl esterMethylsuccinic acid dimethyl ester1100:11024>9997 (S)

Visualizations

Logical Workflow for Asymmetric Synthesis

G A This compound (Chiral Building Block) B Reduction of Cyano Group (e.g., H₂/Raney Ni or LiAlH₄) A->B C (R)-1-Boc-3-(aminomethyl)pyrrolidine (Chiral Intermediate) B->C D Reaction with ClPPh₂ C->D E Chiral Diphosphine Ligand D->E F Complexation with Rhodium Precursor E->F G Chiral Rhodium-Diphosphine Catalyst F->G H Asymmetric Hydrogenation (Prochiral Olefin + H₂) G->H I Enantioenriched Product H->I

Caption: Synthetic pathway from this compound to an enantioenriched product.

Application in the Synthesis of Bioactive Scaffolds

G cluster_0 Chiral Building Block Chemistry cluster_1 Drug Discovery & Development A This compound B Functional Group Transformation (e.g., Reduction, Hydrolysis) A->B C Key Chiral Intermediate ((R)-3-substituted pyrrolidine) B->C D Coupling with Pharmacophore Fragments C->D Introduction of Stereocenter E Lead Compound (Complex Chiral Molecule) D->E F Interaction with Biological Target (e.g., Enzyme, Receptor) E->F

Caption: Role of this compound in the synthesis of potential bioactive molecules.

References

Application Notes: (R)-1-Boc-3-cyanopyrrolidine as a Versatile Scaffold for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine has emerged as a privileged chiral building block in medicinal chemistry, serving as a cornerstone in the design and synthesis of a diverse array of potent and selective enzyme inhibitors. Its rigid pyrrolidine ring and the presence of a nitrile group, a key pharmacophore for interacting with the active sites of various enzymes, make it an invaluable starting material for drug discovery programs targeting a range of therapeutic areas.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of inhibitors for four major classes of enzymes: Dipeptidyl Peptidase-IV (DPP-IV), Cathepsins, Janus Kinases (JAKs), and SARS-CoV-2 Proteases.

Target Enzyme Classes and Therapeutic Applications

The versatility of the this compound scaffold allows for its incorporation into inhibitors targeting enzymes with distinct mechanisms and physiological roles.

  • Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[3] Inhibitors of DPP-IV are established therapeutics for the management of type 2 diabetes. The cyanopyrrolidine moiety mimics the proline residue of natural substrates, leading to potent inhibition.[4]

  • Cathepsins: A family of proteases, primarily cysteine proteases, involved in various physiological and pathological processes, including bone resorption, and inflammation.[2] Cathepsin K inhibitors, for instance, are investigated as treatments for osteoporosis.[5]

  • Janus Kinases (JAKs): A family of intracellular, non-receptor tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors.[6] JAK inhibitors are used in the treatment of autoimmune diseases and certain cancers.

  • SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) are essential for the replication of the SARS-CoV-2 virus.[7][8] Inhibitors of these proteases are critical components of antiviral therapies for COVID-19.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory potency (IC50 values) of representative enzyme inhibitors synthesized using the this compound scaffold. This data highlights the high affinity and potential for selectivity achievable with this building block.

Target EnzymeInhibitor Name/CodeThis compound DerivativeIC50 (nM)Reference
DPP-IV VildagliptinN-substituted glycyl-2-cyanopyrrolidine4.6[9]
SaxagliptinN-substituted glycyl-2-cyanopyrrolidine~50[4]
Cathepsin K OdanacatibN/A (comparative inhibitor)0.2[5]
BalicatibN/A (comparative inhibitor)1.4[5]
RelacatibN/A (comparative inhibitor)0.041 (Ki,app)[5]
MIV-711N/A (comparative inhibitor)0.98 (Ki)[5]
Cyanamide-based inhibitor 17Cyanopyrrolidine derivativepIC50 = 8.5[2]
JAK3 PF-956980Pyrrolo[2,3-d]pyrimidine scaffold<1[10]
TofacitinibN/A (comparative inhibitor)1-100[11]
SARS-CoV-2 Mpro Compound 11aPeptidomimetic aldehyde53[12]
Compound 11bPeptidomimetic aldehyde40[12]
GC376Peptidomimetic (comparative)26 - 890[13]
Boceprevirα-ketoamide (comparative)4130[14]
SARS-CoV-2 PLpro GRL-0617Naphthalene-based (comparative)1700[15]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes operate is crucial for rational drug design and for predicting the pharmacological effects of inhibitors.

DPP-IV and the Incretin Pathway

DPP-IV inhibitors enhance the levels of active incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels.

DPP_IV_Pathway Food Intake Food Intake Gut L-cells Gut L-cells Food Intake->Gut L-cells stimulates GLP-1 (active) GLP-1 (active) Gut L-cells->GLP-1 (active) secretes DPP-IV DPP-IV GLP-1 (active)->DPP-IV inactivated by Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->DPP-IV inhibits Cathepsin_K_Pathway Osteoclast Precursor Osteoclast Precursor Mature Osteoclast Mature Osteoclast Osteoclast Precursor->Mature Osteoclast differentiation stimulated by RANKL RANKL RANKL Sealing Zone Formation Sealing Zone Formation Mature Osteoclast->Sealing Zone Formation Acidification & Cathepsin K Secretion Acidification & Cathepsin K Secretion Sealing Zone Formation->Acidification & Cathepsin K Secretion Bone Matrix (Type I Collagen) Bone Matrix (Type I Collagen) Acidification & Cathepsin K Secretion->Bone Matrix (Type I Collagen) degrades Bone Resorption Bone Resorption Bone Matrix (Type I Collagen)->Bone Resorption This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->Acidification & Cathepsin K Secretion inhibits Cathepsin K JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT (inactive) STAT (inactive) JAK->STAT (inactive) phosphorylates Cytokine Cytokine Cytokine->Cytokine Receptor binds STAT-P (active dimer) STAT-P (active dimer) STAT (inactive)->STAT-P (active dimer) dimerizes Nucleus Nucleus STAT-P (active dimer)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->JAK inhibits

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-3-cyanopyrrolidine is a versatile and valuable chiral building block in medicinal chemistry and organic synthesis. Its stereodefined pyrrolidine core and the synthetically malleable cyano group make it an ideal starting material for constructing a diverse range of novel heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group ensures stability and compatibility with various reaction conditions, while the cyano group can be transformed into key functionalities such as amines, amides, and tetrazoles, serving as a linchpin for subsequent cyclization reactions. These transformations enable access to important pharmacophores like fused pyrimidines, pyrazines, and tetrazoles, which are prevalent in many biologically active molecules.[1][2] This document provides detailed protocols for the synthesis of three distinct heterocyclic systems derived from this chiral precursor.

Overall Synthetic Strategy

The following workflow illustrates the strategic conversion of this compound into three different classes of heterocyclic compounds. The key transformations hinge on the reactivity of the cyano group, which can undergo cycloaddition to form a tetrazole, reduction to an amine for pyrazine synthesis, or conversion to an amidine for pyrimidine synthesis.

Synthesis_Workflow Synthetic Pathways from this compound start This compound tetrazole (R)-1-Boc-3-(2H-tetrazol-5-yl)pyrrolidine start->tetrazole [3+2] Cycloaddition (e.g., NaN3, ZnBr2) amine Intermediate: (R)-1-Boc-3-(aminomethyl)pyrrolidine start->amine Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) amidine Intermediate: (R)-1-Boc-3-carboximidamide start->amidine Pinner Reaction then NH3 (e.g., HCl, EtOH; then NH3) pyrazine Fused Pyrrolo[1,2-a]pyrazine Derivative amine->pyrazine Cyclocondensation (e.g., with glyoxal) pyrimidine Fused Pyrrolo[3,4-d]pyrimidine Derivative amidine->pyrimidine Cyclocondensation (e.g., with β-ketoester)

Caption: Synthetic workflow for deriving heterocyclic compounds.

Application Note 1: Synthesis of (R)-tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate

Principle: This protocol details the synthesis of a pyrrolidinyl-tetrazole via a [3+2] cycloaddition reaction. The cyano group of this compound reacts with an azide source, typically sodium azide, catalyzed by a Lewis acid such as zinc bromide or an ammonium salt. This method provides a direct and efficient route to the highly valuable tetrazole moiety, a common bioisostere for carboxylic acids in drug design.

Experimental Protocol:

  • Materials and Reagents:

    • This compound

    • Sodium azide (NaN₃)

    • Zinc bromide (ZnBr₂), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 2 M aqueous solution

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.1 eq).

    • Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the starting material.

    • Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture into a beaker containing 2 M HCl solution and stir for 30 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tetrazole derivative.

  • Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Quantitative Data:

Product NameStarting MaterialReagentsYield (%)Purity (%)
(R)-tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylateThis compoundNaN₃, ZnBr₂ in DMF85-95>98

Application Note 2: Synthesis of Fused Pyrrolo[1,2-a]pyrazine Derivatives

Principle: This two-step protocol describes the synthesis of a saturated pyrrolo[1,2-a]pyrazine core. First, the nitrile group of the starting material is reduced to a primary amine, yielding (R)-1-Boc-3-(aminomethyl)pyrrolidine. This intermediate is then cyclized with a 1,2-dicarbonyl compound, such as glyoxal, in a condensation reaction to form the bicyclic pyrazine system.

Experimental Protocol:

Step 1: Reduction of Nitrile to Amine

  • Materials and Reagents:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ gas

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Diethyl ether

    • Deionized water

  • Procedure (using LiAlH₄):

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form Pyrrolo[1,2-a]pyrazine

  • Materials and Reagents:

    • (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (from Step 1)

    • Glyoxal (40% solution in water)

    • Methanol (MeOH)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • Dissolve the crude amine from Step 1 (1.0 eq) in methanol.

    • Add sodium bicarbonate (1.5 eq) to the solution, followed by the dropwise addition of aqueous glyoxal (1.1 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting product by column chromatography to obtain the desired fused pyrrolo[1,2-a]pyrazine derivative.

Quantitative Data:

Product NameIntermediateReagents (Step 2)Overall Yield (%)Purity (%)
Fused Pyrrolo[1,2-a]pyrazine Derivative(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateGlyoxal, NaHCO₃60-75 (2 steps)>95

Application Note 3: Synthesis of Fused Pyrrolo[3,4-d]pyrimidine Derivatives

Principle: This pathway involves the transformation of the nitrile into an amidine functional group, a key precursor for pyrimidine synthesis. The amidine is then cyclized with a β-dicarbonyl compound or its equivalent, such as an enaminone, to construct the fused pyrrolo[3,4-d]pyrimidine scaffold, a core structure found in many kinase inhibitors and other therapeutic agents.

Experimental Protocol:

Step 1: Synthesis of Amidine Intermediate

  • Materials and Reagents:

    • This compound

    • Sodium methoxide (NaOMe) in methanol

    • Ammonium chloride (NH₄Cl)

    • Methanol (MeOH), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 0.5 M solution of sodium methoxide in methanol.

    • Stir the mixture at room temperature for 24 hours to form the methyl imidate intermediate.

    • Add ammonium chloride (1.5 eq) to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The resulting crude amidine salt can be used directly in the next step after trituration with ether to remove non-polar impurities.

Step 2: Cyclocondensation to form Pyrrolo[3,4-d]pyrimidine

  • Materials and Reagents:

    • Crude amidine salt (from Step 1)

    • Ethyl acetoacetate or a suitable β-ketoester

    • Sodium ethoxide (NaOEt)

    • Ethanol (EtOH), absolute

  • Procedure:

    • To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add the crude amidine salt (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture and neutralize with a stoichiometric amount of acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and a suitable organic solvent like dichloromethane.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to yield the pure fused pyrrolo[3,4-d]pyrimidine.

Quantitative Data:

Product NameIntermediateReagents (Step 2)Overall Yield (%)Purity (%)
Fused Pyrrolo[3,4-d]pyrimidine Derivative(R)-tert-butyl 3-carboximidamide-1-carboxylateEthyl acetoacetate, NaOEt50-65 (2 steps)>95

References

Application Notes: Transformations of (R)-1-Boc-3-cyanopyrrolidine with Nucleophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-1-Boc-3-cyanopyrrolidine is a versatile chiral building block extensively used in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in many FDA-approved pharmaceuticals, and the cyano group serves as a valuable functional handle for a variety of nucleophilic transformations.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophilic reagents, leading to the synthesis of key intermediates such as primary amines, carboxylic acids, ketones, and tetrazoles. These derivatives are crucial for the development of novel therapeutics, including enzyme inhibitors and receptor agonists.[2]

Introduction

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous biologically active compounds.[1] The specific stereochemistry of this compound makes it a valuable precursor for creating enantiomerically pure compounds, which is critical for optimizing interactions with biological targets.[3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the C3 position.[3] The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to attack by a range of nucleophiles. This note details four primary classes of transformations: reduction to amines, hydrolysis to carboxylic acids, addition of organometallic reagents to form ketones, and cycloaddition with azide to form tetrazoles.

Data Presentation: Summary of Reactions

The following table summarizes the typical outcomes and conditions for the nucleophilic reactions described in this document.

Reaction TypeNucleophile/ReagentProduct StructureProduct NameSolventTemp. (°C)Yield (%)
Reduction H₂, 10% Pd/C(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateMethanol25~82
Hydrolysis 6M HCl (aq)(R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acidWaterRefluxHigh
Grignard Addition R-MgBr then H₃O⁺(R)-tert-butyl 3-acylpyrrolidine-1-carboxylateTHF / Ether0 to 25Variable
Tetrazole Formation NaN₃, Et₃N·HCl(R)-tert-butyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylateTolueneReflux~95

Experimental Protocols

Protocol 1: Reduction of Nitrile to Primary Amine

This protocol describes the catalytic hydrogenation of the cyano group to a primary aminomethyl group, a key functional group in the synthesis of various therapeutic agents, including those for neurological disorders.[4][5]

Reaction: this compound → (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of this compound in methanol, add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the reaction vessel and carefully evacuate the inert atmosphere, replacing it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature (25 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to afford the pure (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. A reported yield for a similar reduction is approximately 82%.

Visualization:

G cluster_workflow Protocol 1: Reduction Workflow start Dissolve this compound in MeOH add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Introduce H₂ Atmosphere Stir at 25°C add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor workup Filter through Celite monitor->workup Reaction Complete concentrate Concentrate in vacuo workup->concentrate purify Column Chromatography concentrate->purify end_product (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate purify->end_product

Caption: Workflow for the catalytic reduction of the nitrile.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.[2][6] This protocol outlines a general method using acidic conditions. The resulting β-amino acid derivative is a valuable building block in peptide synthesis and for creating enzyme inhibitors.[2]

Reaction: this compound → (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Materials:

  • This compound (1.0 equiv)

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Combine this compound with 6M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours (4-12 h). The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can be purified by recrystallization or column chromatography if necessary.

Visualization:

G reactant This compound C≡N intermediate Intermediate Amide C(=O)NH₂ reactant->intermediate H₃O⁺, Δ (Step 1) product Carboxylic Acid C(=O)OH intermediate->product H₃O⁺, Δ (Step 2) G cluster_pathway Key Nucleophilic Transformations start This compound amine 3-(aminomethyl)pyrrolidine derivative start->amine Reduction (e.g., H₂/Pd-C) acid pyrrolidine-3-carboxylic acid derivative start->acid Hydrolysis (e.g., H₃O⁺, Δ) ketone 3-acylpyrrolidine derivative start->ketone Grignard Addition (1. R-MgBr, 2. H₃O⁺) tetrazole 3-(1H-tetrazol-5-yl)pyrrolidine derivative start->tetrazole Cycloaddition (e.g., NaN₃)

References

Application Notes and Protocols for Boc Deprotection of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-cyanopyrrolidine is a valuable chiral building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of a variety of bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the pyrrolidine nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions.[2][3] The deprotection of the Boc group to yield (R)-3-cyanopyrrolidine is a critical step in many synthetic routes.

These application notes provide detailed protocols for the acidic removal of the Boc protecting group from this compound using common laboratory reagents. The protocols are based on well-established methods for Boc deprotection of amines.[2][3]

Data Summary of Common Boc Deprotection Protocols

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amines. While specific yields for this compound are not widely reported, these protocols are generally high-yielding.

ProtocolReagentSolventTemperatureTypical Reaction TimeWork-upExpected Yield
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.30 min - 2 hBasic aqueous washGenerally high to quantitative[4]
2 Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.1 - 4 hPrecipitation/filtration or extractionGenerally high

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and often rapid method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. A common ratio is 1:1 TFA:DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. (Caution: CO₂ evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected (R)-3-cyanopyrrolidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method often results in the precipitation of the amine hydrochloride salt, which can be convenient for isolation.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 1-4 hours). The product, (R)-3-cyanopyrrolidine hydrochloride, may precipitate as a solid.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield (R)-3-cyanopyrrolidine as its hydrochloride salt.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.

Visualizations

The following diagrams illustrate the general workflow and chemical transformation for the Boc deprotection of this compound.

Boc_Deprotection_Workflow cluster_workup Work-up Options start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add acidic reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at specified temperature (0°C to RT) add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Reaction Work-up monitor->workup Upon completion product Product: (R)-3-cyanopyrrolidine (free base or salt) workup->product evaporation Solvent removal workup->evaporation neutralization Neutralization (e.g., NaHCO₃ wash) workup->neutralization extraction Extraction with organic solvent workup->extraction precipitation Precipitation/Filtration workup->precipitation

References

Application Notes and Protocols for the Reduction of the Cyano Group in (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the cyano group in (R)-1-Boc-3-cyanopyrrolidine to the corresponding primary amine, (R)-1-Boc-3-(aminomethyl)pyrrolidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting chiral aminomethylpyrrolidine moiety is a key structural motif.[1][2] The protocols outlined below describe three common and effective reduction methodologies: catalytic hydrogenation using Raney® Nickel, chemical reduction with Lithium Aluminum Hydride (LiAlH₄), and reduction with Borane-Tetrahydrofuran complex (BH₃·THF).

Introduction to the Synthetic Transformation

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the substrate this compound, preserving the stereochemical integrity at the C3 position and maintaining the Boc protecting group are crucial considerations. The choice of reducing agent and reaction conditions will depend on factors such as scale, functional group tolerance, safety considerations, and desired purity of the final product.

This compound is a versatile chiral building block used in the development of pharmaceuticals.[3] Its conversion to (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate opens avenues for further chemical modifications and the synthesis of complex bioactive molecules.[1][4]

Comparative Data of Reduction Methodologies

The following table summarizes typical quantitative data for the reduction of this compound using different methodologies. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.

Reduction MethodReducing Agent/CatalystTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Catalytic HydrogenationRaney® Nickel, H₂ gasMethanol or Ethanol25-504-1685-95>98
Chemical Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to 652-680-90>97
Borane ReductionBorane-THF complex (BH₃·THF)Tetrahydrofuran (THF)0 to 604-1280-92>97

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method is often preferred for its high yields, clean reaction profile, and the relative ease of product isolation. Caution should be exercised when handling Raney® Nickel as it can be pyrophoric when dry.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Carefully add Raney® Nickel (10-20 wt% of the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity.

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of rapidly converting nitriles to primary amines.[5] This reaction must be carried out under anhydrous conditions, and extreme caution is required when handling LiAlH₄ due to its reactivity with water and protic solvents.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.2-1.5 eq) and anhydrous THF (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.[6] This is known as the Fieser workup.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to an hour, during which a granular precipitate will form.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter off the solids. Wash the solids thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the product.

  • Purify by column chromatography if necessary.

Protocol 3: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane complexes offer a milder alternative to LiAlH₄ and can be more selective. The reaction still requires anhydrous conditions.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl, e.g., 1M solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C.

  • Add the BH₃·THF solution (2.0-3.0 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60 °C for 4-12 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol until gas evolution ceases.

  • Add 1M HCl and stir the mixture for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF and methanol.

  • Basify the aqueous residue with a saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

  • Purify by column chromatography if needed.

Visualized Workflows

Reduction_Workflow General Workflow for the Reduction of this compound cluster_start Starting Material Preparation cluster_reaction Reduction Step cluster_raney Catalytic Hydrogenation cluster_lah Hydride Reduction cluster_borane Borane Reduction cluster_workup Workup & Purification start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve raney Add Raney® Ni Catalyst dissolve->raney lah Add to LiAlH₄ suspension dissolve->lah borane Add BH₃·THF solution dissolve->borane hydrogenate Hydrogenate under H₂ pressure raney->hydrogenate filter Filter Catalyst hydrogenate->filter reflux_lah Reflux lah->reflux_lah quench Quench Reaction reflux_lah->quench reflux_borane Heat borane->reflux_borane reflux_borane->quench purify Concentrate & Purify filter->purify extract Aqueous Workup & Extraction quench->extract extract->purify product (R)-1-Boc-3-(aminomethyl)pyrrolidine purify->product Signaling_Pathway Decision Pathway for Selecting a Reduction Method start Select Reduction Method for This compound q1 High Yield & Cleanliness a Priority? start->q1 q2 Rapid Reaction Time Required? q1->q2 No raney Catalytic Hydrogenation (Raney® Nickel) q1->raney Yes q3 Mild Conditions Preferred? q2->q3 No lah Chemical Hydride Reduction (LiAlH₄) q2->lah Yes q3->lah No borane Borane Reduction (BH₃·THF) q3->borane Yes

References

Application Notes and Protocols: (R)-1-Boc-3-cyanopyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-cyanopyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the presence of a strategically placed cyano group and a readily removable Boc protecting group, makes it an invaluable starting material for the synthesis of potent and selective enzyme inhibitors. The cyano group often acts as a "warhead," interacting with the catalytic residues of target enzymes, while the chiral pyrrolidine core mimics natural amino acids like proline, facilitating binding to enzyme active sites. This document provides an overview of the key applications of this compound, with a focus on the development of Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP) inhibitors, and includes detailed experimental protocols.

Key Applications

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of inhibitors for serine proteases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes mellitus.[1][2]

The cyanopyrrolidine moiety of inhibitors derived from this compound acts as a proline mimetic, binding to the S1 subsite of the DPP-4 active site. The cyano group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site, leading to potent inhibition.[3] Structure-activity relationship (SAR) studies have led to the development of highly potent and selective DPP-4 inhibitors, with several cyanopyrrolidine-containing drugs, such as Vildagliptin and Saxagliptin, reaching the market.[1][3]

Fibroblast Activation Protein (FAP) Inhibitors

FAP is a serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[4][5] Its expression is low in most healthy adult tissues, making it an attractive target for both cancer therapy and diagnostic imaging. FAP is involved in tumor growth, invasion, and metastasis.[5]

This compound serves as a scaffold for a promising class of FAP inhibitors.[4][5] These inhibitors typically consist of a cyanopyrrolidine warhead that interacts with the catalytic serine of FAP, a linker, and a targeting moiety that provides additional interactions with the enzyme's active site. Research has demonstrated that N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) based inhibitors exhibit low nanomolar FAP inhibition and high selectivity over related proteases like DPP-4, DPP-8, and DPP-9.[5][6][7]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of representative DPP-4 and FAP inhibitors synthesized using a cyanopyrrolidine scaffold.

Table 1: In Vitro Activity of Cyanopyrrolidine-Based DPP-4 Inhibitors
CompoundTargetIC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)Reference
VildagliptinDPP-462>200>200[8]
SaxagliptinDPP-426>400>400[8]
Compound Analogue 1jDPP-4Inhibition rate of 26.14% at 1x10^5 nmol/LNot ReportedNot Reported[9]
Compound Analogue 1kDPP-4Inhibition rate of 34.15% at 1x10^5 nmol/LNot ReportedNot Reported[9]
Table 2: In Vitro Activity and Selectivity of Cyanopyrrolidine-Based FAP Inhibitors
CompoundTargetKi (nM)Selectivity vs. DPP-4 (fold)Reference
QCP01FAP1.26>793[10][11]
[111In]QCP02FAP16.20>61[10][11]
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) Scaffold CompoundFAP4.1>1000[7]
FAP-2286FAP2.7>3700[12]

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the treatment of type 2 diabetes.

DPP4_Inhibition_Pathway Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates release of DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas (β-cells) GLP1_GIP->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor This compound -derived Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Pathway for Glucose Control.

General Experimental Workflow for Inhibitor Synthesis

This diagram outlines the typical synthetic workflow for preparing enzyme inhibitors from this compound.

Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate (R)-3-cyanopyrrolidine (Amine Intermediate) Deprotection->Intermediate Coupling Amide Coupling (e.g., EDC, HOBt) Intermediate->Coupling Crude_Product Crude Product Coupling->Crude_Product Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Final Inhibitor Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis Bioassay Biological Evaluation (IC50, Selectivity) Final_Product->Bioassay

Caption: General Synthetic Workflow.

Experimental Protocols

The following are representative protocols for the synthesis of a generic cyanopyrrolidine-based inhibitor starting from this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is a key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (2.0-4.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (R)-3-cyanopyrrolidine. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling of (R)-3-cyanopyrrolidine with a Carboxylic Acid

This protocol details the coupling of the deprotected (R)-3-cyanopyrrolidine with a generic carboxylic acid to form the final inhibitor.

Materials:

  • (R)-3-cyanopyrrolidine (from Protocol 1)

  • Carboxylic acid (R-COOH) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the crude (R)-3-cyanopyrrolidine (1.0-1.2 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq).

  • Add the solution of the amine and DIPEA to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure final inhibitor.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry, enabling the synthesis of a diverse range of potent and selective enzyme inhibitors. Its utility in the development of treatments for type 2 diabetes and as potential anticancer agents highlights its importance in drug discovery. The provided protocols offer a foundational guide for researchers to synthesize novel compounds based on this versatile scaffold for further biological evaluation.

References

Application Notes and Protocols for the Scale-Up Synthesis of (R)-1-Boc-3-cyanopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-1-Boc-3-cyanopyrrolidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type-2 diabetes. [1][2][3] The stereochemical purity of this intermediate is vital for the efficacy and safety of the final active pharmaceutical ingredient (API).[4][] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on efficient and scalable methodologies.

Synthetic Strategies Overview

Two primary industrial-scale synthetic routes for this compound are presented. The first is a multi-step synthesis commencing from the readily available (R)-epichlorohydrin. The second outlines a more direct cyanation from a pre-formed, activated (R)-1-Boc-3-hydroxypyrrolidine derivative.

Logical Workflow of Synthetic Routes

synthetic_routes Overall Synthetic Strategies cluster_route1 Route 1: From (R)-Epichlorohydrin cluster_route2 Route 2: Direct Cyanation A (R)-Epichlorohydrin B (R)-4-chloro-3-hydroxybutyronitrile A->B Cyanation C (R)-3-hydroxypyrrolidine B->C Reductive Cyclization D (R)-1-Boc-3-hydroxypyrrolidine C->D Boc Protection E Activation (e.g., Mesylation) D->E -OH Activation F This compound E->F Cyanation G (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine H This compound G->H Direct Ssubscript{N}2 Displacement

Caption: High-level overview of the two primary synthetic routes.

Route 1: Multi-Step Synthesis from (R)-Epichlorohydrin

This robust, four-step synthesis is adapted from an industrial process and is suitable for large-scale manufacturing, offering a high overall yield.[6]

Data Summary
StepReactionKey ReagentsTypical YieldPurityReference
1Cyanation of (R)-epichlorohydrinSodium cyanideHigh-[6]
2Reductive CyclizationRaney Nickel, H₂High-[6]
3Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂OQuantitative>95%[6]
4Mesylation & CyanationMsCl, NaCN~98%High[7]
Overall (R)-Epichlorohydrin to Final Product >80% >95% [6]
Experimental Protocols

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile [6]

  • To a solution of (R)-epichlorohydrin in an appropriate solvent, add a cyanide source (e.g., sodium cyanide) in a controlled manner at a low temperature (0-5 °C).

  • Carefully monitor the reaction by a suitable analytical technique (e.g., GC, HPLC) until completion.

  • Upon completion, perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-chloro-3-hydroxybutyronitrile.

Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine [6]

  • In a high-pressure reactor, dissolve the (R)-4-chloro-3-hydroxybutyronitrile in a suitable solvent (e.g., methanol).

  • Add a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.

  • Maintain the reaction under these conditions with vigorous stirring until the uptake of hydrogen ceases.

  • After cooling and depressurizing, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-3-hydroxypyrrolidine.

Step 3: Boc Protection to yield (R)-1-Boc-3-hydroxypyrrolidine [6]

  • Dissolve the crude (R)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane or a biphasic system with water).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure (R)-(-)-N-Boc-3-pyrrolidinol.[6]

Step 4: Conversion to this compound

This step involves the activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.

step_4_workflow Workflow for Step 4 A (R)-1-Boc-3-hydroxypyrrolidine B Activation of Hydroxyl Group (Mesylation/Tosylation) A->B C Activated Intermediate (e.g., Mesylate) B->C D Nucleophilic Substitution with Cyanide Source C->D E Purification (Crystallization/Chromatography) D->E F This compound E->F

Caption: Detailed workflow for the final cyanation step.

  • Mesylation: Dissolve (R)-1-Boc-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir until the reaction is complete.

  • Cyanation: The resulting activated intermediate, tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, is then reacted with a cyanide salt.[7] A solution is prepared from the mesylate and sodium cyanide in a solvent like N,N-dimethylformamide (DMF).[7] The reaction mixture is heated (e.g., to 100°C) for several hours.[7]

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[7] The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or crystallization to yield this compound.[7]

Route 2: Direct Cyanation from Mesylated Precursor

This approach is highly efficient for the final conversion, assuming the availability of the mesylated starting material.

Data Summary
StepReactionKey ReagentsTemperatureTimeYieldReference
1Sₙ2 DisplacementSodium Cyanide, DMF100°C16 hours98%[7]
Experimental Protocol[7]
  • Prepare a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1 equivalent) and sodium cyanide (approx. 5 equivalents) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 100°C for 16 hours.

  • Monitor the reaction for completion.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic phases, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography (eluent: petroleum ether/ethyl acetate=5:1) to afford 1-N-Boc-3-cyanopyrrolidine. A yield of 98% has been reported for this step.[7]

Conclusion

The protocols described provide robust and scalable methods for the synthesis of this compound. Route 1, starting from (R)-epichlorohydrin, represents a comprehensive manufacturing process from basic starting materials. Route 2 offers a highly efficient final step, ideal if the activated precursor is readily available. The choice of route will depend on the starting material availability, cost, and the specific capabilities of the manufacturing facility. These methods ensure the production of high-purity chiral intermediates essential for the development of modern pharmaceuticals.

References

The Role of (R)-1-Boc-3-cyanopyrrolidine in the Synthesis of Advanced Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

**(R)-1-Boc-3-cyanopyrrolidine, a chiral pyrrolidine derivative, serves as a crucial building block in the synthesis of peptide mimetics, most notably in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors are a significant class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. The incorporation of the cyanopyrrolidine moiety is a key structural feature that imparts high potency and selectivity to these therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of peptide mimetics, with a specific focus on the synthesis of Vildagliptin, a widely used DPP-IV inhibitor.

Application Notes

This compound is a valuable starting material for drug discovery and development due to its unique structural and functional properties. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled, stepwise peptide coupling reactions. The cyano group at the 3-position is a key pharmacophore that interacts with the active site of DPP-IV, mimicking the proline residue of natural substrates. This interaction leads to the potent and reversible inhibition of the enzyme.

The primary application of this compound is in the synthesis of DPP-IV inhibitors, which play a critical role in glucose homeostasis. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, cyanopyrrolidine-based peptide mimetics prolong the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action provides effective glycemic control with a low risk of hypoglycemia.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Vildagliptin and the inhibitory activity of cyanopyrrolidine-based DPP-IV inhibitors.

Table 1: Synthesis Yields and Purity for Vildagliptin Intermediate and Final Product

StepProductYield (%)Purity (%)Reference
N-acylation of L-proline with chloroacetyl chloride(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid~90-[1]
Amidation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide--[1]
Dehydration of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile--[1]
Condensation with 3-amino-1-adamantanolVildagliptin (crude)7798.17[1]
RecrystallizationVildagliptin (pure)->99.99[2]
Overall Process Vildagliptin ~48-63 >99 [3]

Table 2: In Vitro Inhibitory Activity of Selected Cyanopyrrolidine-Based DPP-IV Inhibitors

CompoundTargetIC50 (nM)Reference
VildagliptinDPP-IV<10[4]
SaxagliptinDPP-IV<10[4]
Cyclopropyl-substituted phenylalanine derivative with 2-cyanopyrrolidineDPP-IV247[5]
Bornyl-based cyanopyrrolidinesDPP-IV1270-15780[6]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of Vildagliptin, a prominent peptide mimetic derived from a cyanopyrrolidine scaffold. It is important to note that the initial step of synthesizing the chloroacetylated cyanopyrrolidine intermediate is a prerequisite for the final coupling reaction. While various methods exist for this initial synthesis, a common route starts from L-proline.[1][3]

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol outlines the synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starting from L-prolinamide.

Materials:

  • L-prolinamide

  • Chloroacetyl chloride

  • N,N-Dimethylformamide (DMF), dry

  • Isopropyl acetate (i-PrOAc)

  • Cyanuric chloride

  • Reactor with thermometer, condenser, and magnetic stirring

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Charge the reactor with isopropyl acetate and dry DMF under an inert atmosphere.

  • Add chloroacetyl chloride to the solvent mixture.

  • Cool the resulting solution to 15°C.

  • Slowly add a solution of L-prolinamide in dry DMF, ensuring the internal temperature does not exceed 35°C.

  • Stir the reaction mixture for an additional 2 hours at 35°C to ensure complete conversion.

  • Adjust the internal temperature to 25°C.

  • Add cyanuric chloride in portions, maintaining the internal temperature below 35°C. This step facilitates the dehydration of the amide to the nitrile.[2]

Protocol 2: Synthesis of Vildagliptin via Condensation

This protocol describes the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol to yield Vildagliptin.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃), powdered

  • Potassium iodide (KI)

  • Tetrahydrofuran (THF)

  • Round bottom flask with magnetic stirring

Procedure:

  • Charge a round bottom flask with THF, powdered potassium carbonate, 3-amino-1-adamantanol, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, and a catalytic amount of potassium iodide.[2]

  • Heat the resulting slurry to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete conversion is observed (approximately 2 hours).[2]

  • Cool the suspension and filter the solids while warm.

  • Wash the collected solids with THF.

  • The filtrate contains the crude Vildagliptin, which can be further purified by recrystallization from a suitable solvent system such as ethyl acetate and methanol (1:1) to yield colorless crystals.[1]

Visualizations

Diagram 1: Synthetic Workflow for Vildagliptin

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis L-prolinamide L-prolinamide Reaction1 N-Chloroacetylation & Dehydration L-prolinamide->Reaction1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction1 Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Reaction1->Intermediate Reaction2 Condensation Intermediate->Reaction2 Adamantanol 3-amino-1-adamantanol Adamantanol->Reaction2 Vildagliptin Vildagliptin Reaction2->Vildagliptin

Caption: Synthetic workflow for Vildagliptin production.

Diagram 2: DPP-IV Signaling Pathway and Inhibition

G cluster_0 Physiological Pathway cluster_1 Inhibitor Action Meal Meal Intake GLP1 Active GLP-1 Meal->GLP1 DPP4 DPP-IV Enzyme GLP1->DPP4 Inactivation Pancreas Pancreatic Islets GLP1->Pancreas Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibitor Cyanopyrrolidine Inhibitor Inhibitor->DPP4 Inhibition Inhibition

References

Application Notes and Protocols for Catalytic Transformations of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two key catalytic transformations of (R)-1-Boc-3-cyanopyrrolidine: the catalytic hydrogenation of the nitrile to a primary amine and the enzymatic hydrolysis of the nitrile to a primary amide. These transformations yield versatile chiral building blocks crucial for the synthesis of a wide range of pharmaceutical compounds.

Introduction

This compound is a valuable chiral intermediate in medicinal chemistry and drug development. The strategic modification of its cyano group opens pathways to a variety of functionalized pyrrolidine derivatives. This document outlines detailed procedures for two of the most synthetically useful transformations: reduction to an aminomethyl group and hydrolysis to a carboxamide. These methods are selected for their efficiency and relevance in contemporary organic synthesis.

Catalytic Transformations Overview

The two primary catalytic transformations of this compound discussed are:

  • Catalytic Hydrogenation: The reduction of the nitrile group to a primary amine, yielding (R)-1-Boc-3-(aminomethyl)pyrrolidine. This transformation is fundamental for introducing a basic aminomethyl side chain.

  • Enzymatic Hydrolysis: The selective hydration of the nitrile to a primary amide, producing (R)-1-Boc-pyrrolidine-3-carboxamide. This method offers a mild and selective alternative to harsh chemical hydrolysis conditions.

I. Catalytic Hydrogenation of this compound

This section details the reduction of the nitrile functionality to a primary amine using a heterogeneous catalyst.

Application Note

The catalytic hydrogenation of this compound to (R)-1-Boc-3-(aminomethyl)pyrrolidine is a highly efficient and clean transformation. Raney® Nickel is a commonly employed catalyst for this reduction due to its high activity and cost-effectiveness. The reaction is typically carried out in a protic solvent like methanol or ethanol under a hydrogen atmosphere. The resulting primary amine is a key intermediate for the synthesis of various biologically active molecules, where the aminomethyl moiety can be further functionalized.

Quantitative Data Summary

The following table summarizes representative quantitative data for the catalytic hydrogenation of this compound.

CatalystSolventSubstrate Concentration (M)H₂ Pressure (bar)Temperature (°C)Reaction Time (h)Yield (%)Reference
Raney® NickelMethanol~0.55050585Patent WO2010022778A1
Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5.0 g) with deionized water (3 x 20 mL) followed by anhydrous methanol (3 x 20 mL). The catalyst should be kept wet with methanol at all times to prevent ignition.

  • Reaction Setup: To a pressurized hydrogenation reactor, add this compound (e.g., 10.0 g, 50.9 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Under a stream of inert gas, carefully add the washed Raney® Nickel to the reactor.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 50 bar with hydrogen.

  • Reaction: Heat the reaction mixture to 50°C and stir vigorously for 5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Wash the celite pad with methanol (2 x 20 mL). Caution: The Raney® Nickel on the filter pad is pyrophoric and should be quenched carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Workflow Diagram: Catalytic Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Wash_RaNi_H2O Wash Raney® Ni with H₂O Wash_RaNi_MeOH Wash Raney® Ni with Methanol Wash_RaNi_H2O->Wash_RaNi_MeOH Add_Catalyst Add Washed Raney® Nickel Wash_RaNi_MeOH->Add_Catalyst Charge_Reactants Charge Reactor with: This compound & Methanol Charge_Reactants->Add_Catalyst Pressurize Pressurize with H₂ (50 bar) Heat to 50°C Add_Catalyst->Pressurize Stir Stir for 5 hours Pressurize->Stir Cooldown_Vent Cool and Vent Stir->Cooldown_Vent Filter Filter through Celite Cooldown_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography (if necessary) Concentrate->Purify

Caption: Workflow for the catalytic hydrogenation of this compound.

II. Enzymatic Hydrolysis of this compound

This section describes the biocatalytic conversion of the nitrile to a primary amide.

Application Note

Enzymatic hydrolysis of nitriles to amides using nitrile hydratases offers a green and highly selective method, often proceeding under mild conditions (neutral pH and room temperature) and avoiding the formation of carboxylic acid byproducts that can occur with chemical hydrolysis. This biocatalytic approach is particularly advantageous for complex molecules with sensitive functional groups. The resulting (R)-1-Boc-pyrrolidine-3-carboxamide is a valuable building block for introducing a carboxamide moiety, which is a common feature in many drug candidates. While a specific protocol for this compound is not extensively reported, the following protocol is based on the successful hydrolysis of structurally similar nitriles.

Quantitative Data Summary

The following table provides representative data for the enzymatic hydrolysis of a related substrate, 3-cyanopyridine, which serves as a good model for the transformation of this compound.

EnzymeSource OrganismSubstrateSubstrate Concentration (M)Temperature (°C)pHReaction Time (h)Conversion (%)Reference
Nitrile HydrataseRhodococcus rhodochrous J13-Cyanopyridineup to 1220-307.0-8.09>99Appl. Environ. Microbiol. 1988, 54(7), 1766-1769
Experimental Protocol: Enzymatic Hydrolysis using Nitrile Hydratase

Materials:

  • This compound

  • Nitrile Hydratase (e.g., from Rhodococcus sp., available as a whole-cell biocatalyst or lyophilized powder)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

Procedure:

  • Enzyme Preparation: If using a whole-cell biocatalyst, prepare a suspension of the cells in the potassium phosphate buffer. If using a lyophilized powder, dissolve the enzyme in the buffer to the desired concentration.

  • Reaction Setup: In a bioreactor or a suitable flask, add the potassium phosphate buffer.

  • Substrate Addition: Add this compound to the buffer to a final concentration of 100-200 mM.

  • Enzyme Addition: Add the prepared nitrile hydratase solution or cell suspension to the reaction mixture.

  • Reaction: Incubate the reaction mixture at 30°C with gentle agitation for 12-24 hours. Monitor the progress of the reaction by HPLC or LC-MS by analyzing the disappearance of the starting material and the formation of the amide product.

  • Work-up: Once the reaction is complete, if using whole cells, centrifuge the reaction mixture to pellet the cells.

  • Extraction: Extract the supernatant or the entire reaction mixture (if using a soluble enzyme) with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Boc-pyrrolidine-3-carboxamide. The product can be further purified by recrystallization or column chromatography.

Signaling Pathway Diagram: Enzymatic Hydrolysis

cluster_input Inputs cluster_process Biocatalytic Process cluster_output Outputs Substrate This compound Reaction Incubation at 30°C (12-24 h) Substrate->Reaction Enzyme Nitrile Hydratase Enzyme->Reaction Buffer Phosphate Buffer (pH 7.5) Buffer->Reaction Product (R)-1-Boc-pyrrolidine-3-carboxamide Reaction->Product Byproduct Spent Biocatalyst Reaction->Byproduct

Caption: Conceptual diagram of the enzymatic hydrolysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-Boc-3-cyanopyrrolidine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh).

Q2: Which mobile phase (eluent) system is most effective for this purification?

A2: A common and effective mobile phase is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the separation observed on your Thin Layer Chromatography (TLC) plate. A typical starting point is a 1:3 or 1:2 ratio of ethyl acetate to hexanes. For compounds that are more polar, a gradient elution may be necessary, gradually increasing the proportion of ethyl acetate.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound can often be visualized under UV light (254 nm) due to the presence of the Boc-carbonyl group. However, for more distinct visualization, staining is recommended. Potassium permanganate (KMnO₄) stain is effective as it reacts with many organic compounds. Other general stains like p-anisaldehyde or iodine vapor can also be used.

Q4: What is a typical Rf value for this compound?

A4: The Rf value is highly dependent on the exact solvent system. In a mobile phase of 3:1 hexanes:ethyl acetate, an Rf value of approximately 0.2-0.3 is often targeted for good separation during column chromatography.[1]

Q5: Is the Boc (tert-butoxycarbonyl) protecting group stable during silica gel chromatography?

A5: The Boc group is generally stable under neutral conditions used in standard silica gel chromatography. However, it is sensitive to acid. Avoid using acidic additives in the mobile phase if possible. If acidic conditions are necessary to improve separation, use a very small amount (e.g., 0.1%) of a weak acid like acetic acid and work up the fractions promptly to prevent deprotection.

Q6: Are there any concerns about the stability of the cyanopyrrolidine ring during chromatography?

A6: The cyanopyrrolidine ring is generally stable under standard column chromatography conditions.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move from the baseline on the TLC plate (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If using 100% ethyl acetate is still not effective, consider a more polar solvent system such as dichloromethane/methanol.
The compound runs with the solvent front on the TLC plate (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexanes.
Streaking or tailing of the spot on the TLC plate The compound is interacting strongly with the acidic silica gel. The sample is too concentrated.Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) to neutralize the silica surface. Ensure the sample applied to the TLC plate is not too concentrated.
Poor separation of the product from impurities The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. For example, try replacing hexanes with heptane or ethyl acetate with diethyl ether or a mixture of solvents. A slower elution by using a less polar solvent system can also improve separation.
Loss of the Boc group during purification The silica gel is too acidic, or the eluent contains acidic impurities.Use neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine to the eluent. Ensure your solvents are of high purity.
Product is not solid after evaporation of solvent Residual solvent or impurities are present.Ensure complete removal of solvent under high vacuum. If the product is still an oil, trituration with a non-polar solvent like cold hexanes or pentane can help induce solidification by removing soluble impurities.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel coated TLC plates (e.g., Merck Silica Gel 60 F254).

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). Subsequently, stain the plate using a potassium permanganate solution for clearer visualization. Calculate the Rf value.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • If the desired compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% ethyl acetate in hexanes).

  • Fraction Analysis and Work-up:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve load_sample Load sample onto column dissolve->load_sample prep_column Pack silica gel column prep_column->load_sample elute Elute with Hexane/EtOAc gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the column chromatography purification of this compound.

troubleshooting_logic start TLC shows poor separation streaking Streaking observed? start->streaking add_base Add ~0.1% Triethylamine to eluent streaking->add_base Yes no_separation Spots co-elute? streaking->no_separation No add_base->no_separation change_solvent Change solvent system (e.g., DCM/MeOH) no_separation->change_solvent Yes adjust_polarity Adjust polarity of Hexane/EtOAc no_separation->adjust_polarity No good_separation Proceed to column chromatography change_solvent->good_separation adjust_polarity->good_separation

Caption: Decision-making flowchart for troubleshooting poor TLC separation.

References

Technical Support Center: Synthesis of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-cyanopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chiral building block.

Troubleshooting Guide

This guide addresses specific problems that may arise during the multi-step synthesis of this compound. A common synthetic route involves the conversion of (R)-3-hydroxypyrrolidine to its Boc-protected form, followed by activation of the hydroxyl group and subsequent nucleophilic substitution with a cyanide salt.

Issue 1: Low Yield During Boc Protection of (R)-3-Hydroxypyrrolidine

Question: I am experiencing low yields during the reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O). What are the possible causes and solutions?

Answer: Low yields in this step can often be attributed to improper reaction conditions or work-up procedures. Here are some factors to consider:

  • Base and Solvent: The choice of base and solvent is critical. A common procedure involves using a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and ethyl acetate.[1][2] Ensure the base is in sufficient excess to neutralize the acidic byproduct.

  • Reaction Temperature and Time: The reaction is typically carried out at 0 °C initially and then allowed to warm to room temperature.[2] Insufficient reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TTLC) is crucial to ensure the starting material is fully consumed.[2]

  • Work-up and Extraction: During the aqueous work-up, the product, (R)-1-Boc-3-pyrrolidinol, has some water solubility. Ensure thorough extraction with an appropriate organic solvent and consider performing multiple extractions. Using a brine wash can help to reduce the solubility of the product in the aqueous layer.

ParameterRecommended ConditionPotential Issue if Deviated
Base Triethylamine (1.2 eq) or NaHCO₃ (excess)Incomplete reaction, side reactions
Solvent Anhydrous Dichloromethane (DCM)Slower reaction, solubility issues
Temperature 0 °C to Room TemperatureFormation of byproducts at higher temperatures
Reaction Time 2-4 hours (monitor by TLC)Incomplete reaction
Issue 2: Incomplete Conversion or Side Reactions During Hydroxyl Group Activation (e.g., Mesylation)

Question: I am observing incomplete conversion and the formation of unknown impurities during the mesylation of (R)-1-Boc-3-pyrrolidinol. What could be the cause?

Answer: The activation of the hydroxyl group is a critical step. Common issues include:

  • Moisture Sensitivity: Mesyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Steric Hindrance: The bulky Boc protecting group can sterically hinder the approach of the mesyl chloride. Using a suitable, non-nucleophilic base like triethylamine or pyridine and allowing for adequate reaction time at a controlled temperature (typically 0 °C) is important.[3]

  • Side Reactions: Formation of an elimination product (an alkene) can compete with the desired substitution, especially if the reaction temperature is not well-controlled. Running the reaction at low temperatures can help minimize this side reaction.[3]

Issue 3: Low Yield or Impurities in the Cyanation Step

Question: My final cyanation step to produce this compound is giving a low yield and seems to have byproducts. How can I optimize this?

Answer: The nucleophilic substitution with a cyanide source can be challenging. Consider the following:

  • Cyanide Source and Solvent: Sodium cyanide is a common reagent for this transformation.[4] The choice of a polar aprotic solvent like DMF or DMSO is crucial to dissolve the cyanide salt and facilitate the SN2 reaction.[4]

  • Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to decomposition and side reactions. A typical condition is stirring at 100°C for several hours.[4] Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.

  • Leaving Group: The quality of the activated intermediate (e.g., the mesylate) is critical. Ensure it is pure and dry before proceeding to the cyanation step.

  • Work-up Procedure: After the reaction, a careful aqueous work-up is necessary to remove excess cyanide and the solvent. The product is then extracted into an organic solvent.[4]

ParameterRecommended ConditionPotential Issue if Deviated
Cyanide Source Sodium Cyanide (NaCN)Low reactivity if other salts are used
Solvent N,N-Dimethylformamide (DMF)Poor solubility of reagents, slower reaction
Temperature ~100 °CIncomplete reaction at lower temp, decomposition at higher temp
Reaction Time ~16 hours (monitor by TLC/GC-MS)Incomplete reaction

Frequently Asked Questions (FAQs)

Q1: What is the role of the "Boc" group in this synthesis?

The "Boc" group (tert-butoxycarbonyl) is a protecting group for the nitrogen atom of the pyrrolidine ring.[1] It prevents the amine from undergoing unwanted reactions during the subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions.[1]

Q2: How can I monitor the progress of the reactions?

The primary analytical techniques for monitoring the synthesis and purity of this compound and its intermediates include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] For chiral purity analysis, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[5]

Q3: What are the common starting materials for the synthesis of the pyrrolidine ring?

Common starting materials for the synthesis of chiral 3-hydroxypyrrolidine precursors include D-malic acid and epichlorohydrin with sodium cyanide.[1][6] The choice of starting material often depends on factors like cost, availability, and scalability.[1]

Q4: What are the safety precautions I should take when working with sodium cyanide?

Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-3-pyrrolidinol

This procedure is based on standard N-Boc protection methodologies for secondary amines.[2]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 1-N-Boc-3-cyanopyrrolidine (from the corresponding mesylate)

This protocol is adapted from the synthesis of the racemic compound.[4]

  • Reaction Setup: Prepare a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) and sodium cyanide (5.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture at 100°C for 16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Washing: Combine the organic phases and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography.

Visualizations

Troubleshooting_Cyanation start Low Yield in Cyanation Step cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Elimination) start->cause2 cause3 Poor Quality of Mesylate start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Control Temperature Carefully cause2->solution2a solution3a Purify Mesylate Before Use cause3->solution3a solution4a Optimize Solvent (e.g., DMF, DMSO) cause4->solution4a solution4b Ensure Anhydrous Conditions cause4->solution4b

Caption: Troubleshooting workflow for low yield in the cyanation step.

Synthesis_Pathway A (R)-3-Hydroxypyrrolidine B (R)-1-Boc-3-pyrrolidinol A->B Boc₂O, Base C (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine B->C MsCl, Base D This compound C->D NaCN, DMF

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Optimizing Coupling Reactions with (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-1-Boc-3-cyanopyrrolidine in their synthetic workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with carboxylic acids.

Issue 1: Low or No Product Formation

Possible Causes:

  • Inefficient Activation of Carboxylic Acid: The coupling reagent may not be potent enough to activate the carboxylic acid efficiently, especially if it is sterically hindered.

  • Poor Nucleophilicity of the Pyrrolidine: As a secondary amine, the nitrogen in this compound can be less nucleophilic than a primary amine, leading to slower reaction rates.

  • Steric Hindrance: The bulky Boc protecting group can sterically hinder the approach of the pyrrolidine nitrogen to the activated carboxylic acid.

  • Presence of Moisture: Water in the reaction can quench the activated carboxylic acid intermediate, preventing the desired coupling.

  • Degraded Reagents: The coupling reagents or the pyrrolidine starting material may have degraded over time.

Solutions:

Recommended SolutionExperimental Protocol
Switch to a More Potent Coupling Reagent For challenging couplings, consider using uronium-based reagents like HATU or HBTU, which are known for their high efficiency.
Increase Reaction Temperature Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.
Prolong Reaction Time Allow the reaction to proceed for a longer duration (e.g., overnight) to ensure completion. Monitor progress by TLC or LC-MS.
Ensure Anhydrous Conditions Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use Fresh Reagents Ensure that all reagents, especially the coupling agents and this compound, are fresh and have been stored correctly.
Issue 2: Presence of Significant Side Products

Possible Causes:

  • Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis to a primary amide or a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[1][2][3]

  • Racemization: The chiral center of the coupling partner (if applicable) may be susceptible to racemization under the reaction conditions, particularly with prolonged exposure to base or high temperatures.

  • Side Reactions of Coupling Reagents: Some coupling reagents can lead to the formation of byproducts. For example, carbodiimides like DCC can form N-acylurea byproducts.[4]

Solutions:

Recommended SolutionExperimental Protocol
Maintain Neutral or Mildly Basic pH Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) in stoichiometric amounts to neutralize any acid formed during the reaction without promoting nitrile hydrolysis.
Optimize Temperature and Reaction Time Avoid excessive heating and prolonged reaction times to minimize the risk of both nitrile hydrolysis and racemization. Monitor the reaction closely to determine the optimal endpoint.
Choose Appropriate Coupling Reagents When using carbodiimides, the addition of HOBt or Oxyma can suppress racemization and reduce side reactions.[4] Alternatively, use coupling reagents known for low racemization potential.
Careful Work-up Procedure During the work-up, avoid strongly acidic or basic aqueous washes if the nitrile group is sensitive. Use buffered solutions where necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for coupling a carboxylic acid with this compound?

A1: For sterically hindered secondary amines like this compound, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimide reagents like DCC or EDC alone. These reagents form highly reactive activated esters that can overcome steric barriers more efficiently.

Q2: How can I minimize the risk of nitrile group hydrolysis during the coupling reaction?

A2: To minimize hydrolysis of the cyano group, it is crucial to control the pH and temperature of the reaction. Avoid strongly acidic or basic conditions. Use a non-nucleophilic base like DIEA to scavenge any acid generated during the reaction. Running the reaction at or near room temperature and monitoring its progress to avoid unnecessarily long reaction times can also help prevent this side reaction.[1][2][3]

Q3: What solvents are recommended for this type of coupling reaction?

A3: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used due to their excellent solvating properties for the reactants and reagents. Acetonitrile (ACN) can also be a suitable solvent.

Q4: Is pre-activation of the carboxylic acid recommended?

A4: Yes, pre-activating the carboxylic acid before adding this compound can be beneficial, especially for difficult couplings. This involves dissolving the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIEA) in the reaction solvent and stirring for a short period (5-15 minutes) before adding the pyrrolidine. This ensures the formation of the reactive activated ester prior to the introduction of the amine.

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the desired product.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol outlines a general method for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIEA (2.0 eq) to the stirred solution and allow the mixture to pre-activate for 5-15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Coupling Procedure using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIEA (1.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once complete, dilute the reaction with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table provides a hypothetical comparison of different coupling conditions for a generic carboxylic acid with this compound, based on general principles of amide bond formation. These are illustrative values and actual results may vary.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
EDC/HOBtDIEADMF251660-80Standard conditions, may be slow for hindered substrates.
HATUDIEADMF25485-95Highly efficient, suitable for sterically hindered reactants.
DIC/OxymaCollidineDCM251270-85Good for minimizing racemization.
T3P®PyridineACN50675-90Effective, work-up can be simpler.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Solutions: - Carboxylic Acid (1.0 eq) - this compound (1.1 eq) - Coupling Reagent (1.1-1.2 eq) - Base (1.5-2.0 eq) Pre-activation Pre-activation (optional) (Carboxylic Acid + Coupling Reagent + Base) 5-15 min @ RT Reactant_Prep->Pre-activation Coupling Coupling Reaction Add Pyrrolidine 2-24h @ RT Pre-activation->Coupling Monitoring Monitor Progress (TLC / LC-MS) Coupling->Monitoring Monitoring->Coupling Continue if incomplete Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: General experimental workflow for the coupling of this compound.

troubleshooting_flow Start Low Coupling Yield? Check_Reagents Are reagents fresh & anhydrous? Start->Check_Reagents Yes Side_Products Side products observed? Start->Side_Products No Improve_Activation Use stronger coupling reagent (e.g., HATU) Check_Reagents->Improve_Activation Yes Increase_Temp Increase temperature (e.g., 40-50 °C) Improve_Activation->Increase_Temp Prolong_Time Prolong reaction time Increase_Temp->Prolong_Time Success Optimized Conditions Prolong_Time->Success Check_pH Use non-nucleophilic base (DIEA) Side_Products->Check_pH Yes Side_Products->Success No Optimize_Temp_Time Avoid excessive heat & time Check_pH->Optimize_Temp_Time Optimize_Temp_Time->Success

Caption: Troubleshooting logic for optimizing the coupling reaction.

References

Technical Support Center: Boc Deprotection of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc deprotection of (R)-1-Boc-3-cyanopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the Boc deprotection of this compound?

A1: The most prevalent and effective methods involve acidic conditions. The two most common reagents are Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent, typically dioxane or methanol.[1][2] These methods are widely used due to their efficiency and relatively short reaction times.

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection is a frequent issue. Several factors could be at play:

  • Insufficient Acid: The amount of acid may be inadequate to fully drive the reaction. Consider increasing the equivalents of acid.

  • Low Reaction Temperature: While many deprotections proceed at room temperature, some substrates may require gentle heating to go to completion.

  • Short Reaction Time: Ensure the reaction has been allowed to stir for a sufficient duration. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer observed.[3]

  • Moisture: The presence of water can affect the efficiency of the acidic reagent. Ensure anhydrous conditions are maintained.

Q3: I am observing unexpected byproducts in my reaction mixture. What could they be?

A3: The primary byproduct of concern is the hydrolysis of the nitrile group to a carboxylic acid, forming (R)-1-H-pyrrolidine-3-carboxylic acid.[4][5][6] This is more likely to occur under harsh acidic conditions or with prolonged heating. Another potential side reaction is the alkylation of the pyrrolidine nitrogen by the tert-butyl cation generated during the deprotection, though this is less common.[7]

Q4: How can I minimize the formation of the nitrile hydrolysis byproduct?

A4: To reduce the risk of nitrile hydrolysis, it is advisable to use the mildest effective conditions. This includes carrying out the reaction at lower temperatures (0 °C to room temperature) and for the minimum time necessary for complete deprotection.[5] Monitoring the reaction closely is crucial.

Q5: What is the best way to work up and purify the (R)-3-cyanopyrrolidine product?

A5: The work-up procedure depends on the acid used.

  • TFA Deprotection: The excess TFA and solvent can be removed in vacuo. The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

  • HCl Deprotection: The product will typically precipitate as the hydrochloride salt. The salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[8] If the salt is soluble, the solvent can be evaporated, and the residue triturated with ether to induce precipitation. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be used for further purification.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution Experimental Protocol
Incomplete Deprotection Insufficient acid, low temperature, or short reaction time.Increase acid equivalents, reaction time, or temperature. Monitor by TLC/LC-MS.See Protocol 1 and 2. Adjust parameters as needed.
Nitrile Hydrolysis Harsh acidic conditions (high temperature, prolonged reaction).Use milder conditions (lower temperature, shorter time). Monitor closely.See Protocol 1 and 2. Start with 0 °C and monitor.
Product is an oil/difficult to isolate The free amine may be an oil. The salt may not have precipitated.Convert the free amine to its hydrochloride salt for easier handling and purification as a solid.After TFA deprotection and neutralization, dissolve the crude product in a minimal amount of a suitable solvent and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.
Low Yield Incomplete reaction, product loss during work-up, or side reactions.Ensure complete reaction by monitoring. Optimize work-up and purification steps. Use milder conditions to minimize side reactions.Review and optimize Protocols 1 and 2 based on experimental observations.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

Methodology:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • For isolation of the free amine, dissolve the residue in a suitable solvent (e.g., DCM) and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • For isolation of the TFA salt, use the crude product after evaporation directly in the next step.

Representative Data:

ParameterValue
Yield 85-95%
Purity (crude) >90%
Reaction Time 1-4 hours
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Methodology:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • To the stirred solution, add a 4M solution of HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the (R)-3-cyanopyrrolidine hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be further purified by trituration with diethyl ether or recrystallization.[10]

Representative Data:

ParameterValue
Yield 90-98%
Purity (as HCl salt) >95%
Reaction Time 2-6 hours

Visualizations

Boc_Deprotection_Mechanism BocPyrrolidine This compound ProtonatedBoc Protonated Carbamate BocPyrrolidine->ProtonatedBoc + H+ (from TFA or HCl) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation tertButylCation tert-Butyl Cation PyrrolidiniumIon (R)-3-cyanopyrrolidinium Ion CarbamicAcid->PyrrolidiniumIon Decarboxylation CO2 CO2 FreeAmine (R)-3-cyanopyrrolidine PyrrolidiniumIon->FreeAmine Deprotonation (work-up) Isobutylene Isobutylene tertButylCation->Isobutylene Deprotonation

Boc Deprotection Reaction Mechanism

Troubleshooting_Workflow cluster_start Start cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification Start Boc Deprotection of This compound Monitor Monitor reaction by TLC/LC-MS Start->Monitor Complete Is reaction complete? Monitor->Complete SideProduct Side Product Observed (e.g., Nitrile Hydrolysis) Monitor->SideProduct Side Product Detected Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Work-up Complete->Workup Yes IncreaseTime Increase reaction time Incomplete->IncreaseTime IncreaseTemp Increase temperature Incomplete->IncreaseTemp IncreaseAcid Increase acid concentration Incomplete->IncreaseAcid IncreaseTime->Monitor IncreaseTemp->Monitor IncreaseAcid->Monitor DecreaseTemp Decrease temperature SideProduct->DecreaseTemp DecreaseTime Decrease reaction time SideProduct->DecreaseTime DecreaseTemp->Monitor DecreaseTime->Monitor Purification Purification (Extraction/Precipitation/ Recrystallization) Workup->Purification FinalProduct Pure (R)-3-cyanopyrrolidine (free base or salt) Purification->FinalProduct

Troubleshooting Workflow Diagram

References

Analytical methods for purity assessment of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-1-Boc-3-cyanopyrrolidine

This guide provides detailed analytical methods, troubleshooting advice, and frequently asked questions for the purity assessment of this compound, a key chiral building block in pharmaceutical synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for this compound?

The primary quality attributes are chemical purity (assay) and enantiomeric purity (enantiomeric excess, e.e.). Chemical purity ensures the absence of process-related impurities and degradation products, while enantiomeric purity confirms the correct stereochemical integrity, which is crucial for the biological activity of the final pharmaceutical product.[1]

Q2: Which analytical technique is most suitable for determining chemical purity?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for assessing the chemical purity (assay) of this compound. A reversed-phase C18 column is typically effective for this analysis.[2]

Q3: How is the enantiomeric purity (e.e.) of this compound determined?

Enantiomeric purity is best determined using Chiral HPLC. This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for precise quantification of each.[] Polysaccharide-based CSPs are widely used for separating a broad range of chiral compounds.[4]

Q4: What are the potential impurities I should be aware of?

Potential impurities can include:

  • (S)-1-Boc-3-cyanopyrrolidine: The unwanted enantiomer.

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis, such as hydrolysis of the nitrile group or loss of the Boc protecting group.

  • Degradation products: Impurities formed during storage or handling.

Q5: Can other techniques like GC or NMR be used for purity analysis?

Yes, Gas Chromatography (GC) can be used, particularly for assessing assay purity, and may also be adapted for chiral analysis, sometimes requiring derivatization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, especially using chiral solvating agents, can also be employed to determine enantiomeric excess without chromatographic separation.[5]

Part 2: Experimental Protocols & Data

Protocol 1: Chemical Purity by Reversed-Phase HPLC

This protocol outlines a general method for determining the chemical purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis according to the parameters in Table 1.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Calculate the purity using the area normalization method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[6]

Table 1: HPLC Method Parameters for Chemical Purity

ParameterRecommended Conditions
HPLC System HPLC with UV-Vis Detector
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 60:40 v/v). May require optimization.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm[6]
Injection Vol. 10 µL
Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol describes a method for separating and quantifying the (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this type of separation.[4][7]

Methodology:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., Hexane/Isopropanol) at a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis based on the parameters in Table 2.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers. The minor peak is the unwanted enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area (R) - Area (S)) / (Area (R) + Area (S))] x 100

Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterRecommended Conditions
HPLC System HPLC with UV-Vis Detector
Column Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm[4][8]
Mobile Phase Isocratic: n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).[4] This must be optimized.
Flow Rate 1.0 mL/min
Column Temp. 25 °C[4]
Detection UV at 210 nm
Injection Vol. 10 µL

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: Why am I seeing poor peak shape (tailing or fronting)?

A: Peak asymmetry can be caused by several factors:

  • Column Overload: The sample concentration is too high. Try diluting the sample and reinjecting. If the peak shape improves, overload was the issue.[9]

  • Secondary Interactions: For basic compounds like pyrrolidines, interactions with residual silanols on the silica support can cause tailing. Adding a competitor like 0.1% triethylamine (TEA) to the mobile phase can mitigate this.[10]

  • Column Degradation: The column may be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent (e.g., isopropanol) or replacing it if the problem persists.[11]

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[12]

Q: My retention times are shifting or inconsistent. What's the cause?

A: Retention time drift is often related to the mobile phase or the column.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed.[12] If using buffers, confirm the pH is stable and the concentration is adequate (typically 10-20 mM).[10]

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections, especially after changing solvents. Chiral columns may require longer equilibration times.[4]

Q: I am not getting any separation between the (R) and (S) enantiomers on my chiral column.

A: Achieving chiral separation can be challenging and requires careful method development.

  • Incorrect CSP: The selected chiral stationary phase may not be suitable for this compound. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are good starting points.[4]

  • Suboptimal Mobile Phase: The ratio of the mobile phase components (e.g., hexane/IPA) is critical. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA) to find the optimal composition.

  • Temperature Effects: Temperature can significantly impact chiral recognition. Try running the analysis at a lower temperature (e.g., 10-15 °C) to enhance separation, as this often increases chiral selectivity.[10]

Q: I see extraneous or "ghost" peaks in my chromatogram.

A: Ghost peaks can originate from the sample, solvent, or the HPLC system itself.

  • Contaminated Solvent: Use high-purity, HPLC-grade solvents and prepare mobile phases fresh.

  • Carryover: Sample from a previous injection may be retained in the injector or column. Run a blank injection (injecting only mobile phase) to see if the peak persists. If so, optimize the needle wash procedure in your autosampler settings.[10]

Part 4: Visualized Workflows

Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Receipt Sample Receipt Prep Sample Preparation (0.5 - 1.0 mg/mL) Receipt->Prep HPLC HPLC / Chiral HPLC Analysis Prep->HPLC Data Data Processing (Integration) HPLC->Data Calc Purity & e.e. Calculation Data->Calc Report Final Purity Report Calc->Report

Caption: General workflow for purity assessment of this compound.

Troubleshooting_Tree Problem Problem: Poor Peak Tailing Q_Overload Is sample concentration >1 mg/mL? Problem->Q_Overload Sol_Dilute Action: Dilute sample 10-fold and reinject. Q_Overload->Sol_Dilute Yes Q_Silanol Are you using a non-endcapped C18 column? Q_Overload->Q_Silanol No Sol_Modifier Action: Add 0.1% TEA to the mobile phase. Q_Silanol->Sol_Modifier Yes Q_Column Is the column old or pressure high? Q_Silanol->Q_Column No Sol_Wash Action: Wash column with strong solvent or replace. Q_Column->Sol_Wash Yes

Caption: Troubleshooting decision tree for poor HPLC peak shape.

References

Technical Support Center: Synthesis of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-cyanopyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the nucleophilic substitution of (S)-1-Boc-3-hydroxypyrrolidine, which proceeds with an inversion of stereochemistry. The two primary approaches are:

  • One-Pot Mitsunobu Reaction: This reaction converts the secondary alcohol into the corresponding nitrile in a single step using a phosphine, an azodicarboxylate, and a cyanide source. It is known for its stereospecificity.[1][2]

  • Two-Step Mesylation/Tosylation and Cyanation: This method involves activating the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. This intermediate is then displaced by a cyanide ion in a subsequent SN2 reaction, which also results in the inversion of stereochemistry.

Q2: What are the critical parameters affecting the yield in the Mitsunobu reaction for this synthesis?

A2: Several factors can significantly impact the yield of the Mitsunobu reaction:

  • Reagent Quality: The phosphine (e.g., triphenylphosphine) and azodicarboxylate (e.g., DEAD or DIAD) should be of high purity and handled under anhydrous conditions to prevent side reactions.

  • Nucleophile Acidity: The nucleophile, in this case, the cyanide source, should be sufficiently acidic to ensure it effectively participates in the reaction.[2]

  • Order of Reagent Addition: The order in which the reagents are added is crucial for the successful formation of the desired product.

  • Temperature Control: The reaction is typically carried out at low temperatures to control the reaction rate and minimize side products.

  • Solvent Choice: Anhydrous solvents, such as THF or toluene, are essential to prevent the hydrolysis of the reactive intermediates.

Q3: What are common side products in the synthesis of this compound?

A3: Common side products can include:

  • Triphenylphosphine oxide (TPPO): A ubiquitous byproduct of the Mitsunobu reaction that can be challenging to remove.

  • Hydrazide derivatives: Formed from the azodicarboxylate reagent.

  • Elimination products: Formation of an alkene if the reaction conditions favor elimination over substitution.

  • Retention of stereochemistry: Incomplete inversion can lead to the presence of the starting (S)-alcohol or the corresponding (S)-nitrile.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the product from byproducts like triphenylphosphine oxide. A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Poor quality or wet reagents (PPh₃, DEAD/DIAD, solvent).- Incorrect order of reagent addition.- Reaction temperature is too high or too low.- The cyanide source is not sufficiently nucleophilic or acidic.- Use fresh, high-purity reagents and anhydrous solvents.- Follow the recommended order of addition (typically alcohol, phosphine, and nucleophile are mixed before the slow addition of the azodicarboxylate at low temperature).- Optimize the reaction temperature.- Consider using a more reactive cyanide source or adding an appropriate additive to increase its nucleophilicity.
Presence of Starting Material ((S)-1-Boc-3-hydroxypyrrolidine) - Incomplete reaction.- Insufficient amount of Mitsunobu reagents.- Increase the reaction time or temperature slightly.- Use a slight excess of the Mitsunobu reagents (typically 1.2-1.5 equivalents).
Formation of Triphenylphosphine Oxide (TPPO) is Difficult to Remove - TPPO is often crystalline and can co-elute with the product.- Optimize the column chromatography conditions. A less polar solvent system might help in retaining the TPPO on the column.- Precipitation of TPPO from a non-polar solvent (e.g., diethyl ether or hexanes) before chromatography can be effective.
Loss of Stereochemical Purity (presence of the (S)-enantiomer) - The reaction is not proceeding exclusively through an SN2 mechanism.- Racemization of the starting material or product.- Ensure the reaction conditions favor a clean SN2 inversion. This includes using a non-polar aprotic solvent and a good leaving group in the two-step method.- For the two-step method, ensure the activation step (mesylation/tosylation) does not cause racemization.
Formation of Elimination Byproducts - The reaction conditions are too harsh (e.g., high temperature).- The base used in the two-step method is too strong.- Lower the reaction temperature.- In the two-step method, use a milder base for the cyanation step.

Experimental Protocols

Method 1: Two-Step Mesylation and Cyanation

This method provides a high yield and is a reliable alternative to the one-pot Mitsunobu reaction.

Step 1: Synthesis of tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

A detailed protocol for this specific step with (S)-1-Boc-3-hydroxypyrrolidine as the starting material was not found in the search results. However, a general procedure for mesylation of a similar substrate is as follows:

To a solution of (S)-1-Boc-3-hydroxypyrrolidine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, methanesulfonyl chloride is added dropwise. The reaction is typically stirred at 0 °C for a few hours and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting material is consumed. The workup involves washing with aqueous solutions to remove the base and salts, followed by drying and concentration to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

A solution is prepared from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate and sodium cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated, for instance, at 100°C for 16 hours. After completion, the mixture is cooled, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography. A reported yield for a similar, non-chiral synthesis is 98%.

Quantitative Data for Two-Step Synthesis

ParameterValue
Starting Material tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
Reagents Sodium cyanide
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Reaction Time 16 hours
Reported Yield 98%
Method 2: Mitsunobu Reaction

While a specific detailed protocol for the cyanation of (S)-1-Boc-3-hydroxypyrrolidine was not explicitly found, a general procedure is as follows.

To a cooled (0 °C) solution of (S)-1-Boc-3-hydroxypyrrolidine, triphenylphosphine, and a cyanide source (e.g., acetone cyanohydrin) in anhydrous THF, a solution of DIAD or DEAD in THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC. The workup involves quenching the reaction, removing the solvent, and purifying the crude product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.

Visualizations

Experimental Workflow: Two-Step Synthesis

Two_Step_Synthesis start (S)-1-Boc-3-hydroxypyrrolidine mesylation Step 1: Mesylation (MsCl, Et3N, DCM, 0 °C to RT) start->mesylation Activation intermediate tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate mesylation->intermediate cyanation Step 2: Cyanation (NaCN, DMF, 100 °C) intermediate->cyanation SN2 Displacement purification Purification (Column Chromatography) cyanation->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic: Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? High Purity?) start->check_reagents check_conditions Review Reaction Conditions (Temperature? Time?) start->check_conditions check_workup Analyze Workup & Purification (Product Loss?) start->check_workup solution1 Use fresh, anhydrous reagents and solvents. check_reagents->solution1 If poor quality solution2 Optimize temperature and reaction time based on TLC. check_conditions->solution2 If suboptimal solution3 Modify extraction and chromatography protocols. check_workup->solution3 If significant loss

Caption: Troubleshooting guide for addressing low reaction yield.

References

Identifying and characterizing impurities in (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-cyanopyrrolidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my sample of this compound?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents.

  • Degradation Impurities: These impurities form due to the decomposition of this compound under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.

  • Chiral Impurities: The most common chiral impurity is the (S)-enantiomer of 1-Boc-3-cyanopyrrolidine.

Q2: How can I identify and quantify these impurities?

A2: A combination of analytical techniques is typically employed for impurity profiling.[] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the primary method for separating and quantifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify volatile impurities and residual solvents. Chiral HPLC is specifically used to determine the enantiomeric purity. For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.

Q3: What are the typical acceptance criteria for impurities in this compound?

A3: The acceptance criteria for impurities depend on the intended use of the compound (e.g., early-stage research vs. GMP manufacturing for clinical trials) and are governed by regulatory guidelines from bodies like the ICH. Generally, for drug substances, individual specified impurities are controlled at levels around 0.10-0.15%.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Q: I am seeing unexpected peaks in the HPLC chromatogram of my this compound sample. How can I identify their source?

A: Unexpected peaks can arise from several sources. Here’s a systematic approach to troubleshoot this issue:

  • Analyze the Synthetic Route: Review the synthesis process to identify potential process-related impurities. Common starting materials for the synthesis of this compound include (R)-1-Boc-3-hydroxypyrrolidine. Incomplete conversion or side reactions can lead to the presence of this and other intermediates.

  • Perform Forced Degradation Studies: To determine if the impurities are degradation products, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to generate potential degradation products and compare their retention times with the unknown peaks in your sample.

  • Use Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is critical for proposing potential structures.

  • Consider the (S)-Enantiomer: The enantiomer, (S)-1-Boc-3-cyanopyrrolidine, will likely have a very similar retention time to the (R)-enantiomer on a standard achiral HPLC column. A chiral HPLC method is necessary to separate and quantify it.

Potential Impurities and Their Characterization
Impurity NameStructureLikely OriginAnalytical Technique for Detection
(R)-1-Boc-3-hydroxypyrrolidineO=C(OC(C)(C)C)N1C--INVALID-LINK--CC1Unreacted starting materialHPLC, LC-MS
(S)-1-Boc-3-cyanopyrrolidineO=C(OC(C)(C)C)N1C--INVALID-LINK--CC1Chiral impurity from starting materials or racemizationChiral HPLC
(R)-Pyrrolidine-3-carbonitrileN#C[C@@H]1CCNC1Degradation (loss of Boc group)HPLC, LC-MS
tert-ButanolC(C)(C)CODegradation of the Boc groupGC-MS
Di-tert-butyl dicarbonateO=C(OC(C)(C)C)OC(=O)OC(C)(C)CExcess reagent from the Boc-protection stepHPLC, GC-MS

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate this compound from its (S)-enantiomer.

  • Instrumentation: HPLC system with a UV detector.[2]

  • Chiral Stationary Phase: A polysaccharide-based column such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm is a suitable choice.[3]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.[2]

Protocol 2: GC-MS Method for Residual Solvents

This method is for the identification and quantification of residual solvents.

  • Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS) and a headspace autosampler.[4][5]

  • Column: A non-polar capillary column, such as a DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO) and cap the vial.

  • Headspace Parameters:

    • Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 minutes.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_identification Impurity Identification cluster_structure Structure Elucidation start Sample of this compound with Unknown Impurities hplc HPLC / UPLC Analysis start->hplc gcms GC-MS Analysis (Residual Solvents) start->gcms chiral_hplc Chiral HPLC Analysis start->chiral_hplc lcms LC-MS (Mass Information) hplc->lcms Characterize non-volatile impurities solvents Residual Solvents gcms->solvents enantiomer (S)-Enantiomer chiral_hplc->enantiomer process_related Process-Related Impurities (e.g., Starting Materials, Intermediates) nmr NMR (Structural Details) process_related->nmr degradation Degradation Products (from Forced Degradation Studies) degradation->nmr lcms->process_related lcms->degradation

Caption: Workflow for the identification and characterization of impurities.

Synthesis_and_Degradation_Pathways cluster_synthesis Potential Synthetic Pathway cluster_degradation Potential Degradation Pathways start (R)-1-Boc-3-hydroxypyrrolidine intermediate Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) start->intermediate e.g., MsCl, TEA product This compound intermediate->product e.g., NaCN acid_hydrolysis (R)-Pyrrolidine-3-carbonitrile + tert-Butanol product->acid_hydrolysis Acidic Conditions (e.g., HCl) base_hydrolysis (R)-1-Boc-pyrrolidine-3-carboxylic acid product->base_hydrolysis Basic Conditions (e.g., NaOH)

Caption: Potential synthesis and degradation pathways.

References

Technical Support Center: (R)-1-Boc-3-cyanopyrrolidine Reaction Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-cyanopyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work-ups involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the primary work-up challenges?

A1: The two most common transformations involving this compound are the reduction of the nitrile to form (R)-1-Boc-3-(aminomethyl)pyrrolidine and the hydrolysis of the nitrile to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Key work-up challenges include:

  • Reduction Reactions: The primary challenge is effectively quenching the reducing agent (e.g., Lithium Aluminum Hydride - LAH) and separating the desired amine product from aluminum salts. Emulsion formation during aqueous work-up is a frequent issue.

  • Hydrolysis Reactions: The main difficulty lies in the complete removal of excess acid or base used for hydrolysis and isolating the resulting carboxylic acid, which can have some water solubility. The Boc protecting group is also sensitive to strongly acidic conditions.

Q2: My nitrile reduction is sluggish or incomplete. What are the possible causes and solutions?

A2: Incomplete nitrile reduction can be due to several factors:

  • Reagent Quality: The activity of reducing agents like LAH can degrade with improper storage. Using freshly opened or titrated reagents is crucial.

  • Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. For challenging reductions, consider alternative, more potent reducing agents or catalytic hydrogenation.

  • Solvent Purity: Ensure the use of anhydrous solvents, as trace amounts of water will quench the reducing agent.

Q3: During the work-up of my LAH reduction, I'm observing a persistent emulsion. How can I resolve this?

A3: Emulsions during the work-up of LAH reductions are common due to the formation of colloidal aluminum salts. Here are some effective strategies to break them:

  • Fieser Work-up: This sequential addition of water, followed by a sodium hydroxide solution, and then more water is a standard and often effective method for generating a granular, filterable precipitate.[1][2]

  • Rochelle's Salt (Sodium Potassium Tartrate): Addition of a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum salts, breaking up the emulsion and leading to a biphasic mixture that is easier to separate.[3]

  • Celatom® or Celite® Filtration: Filtering the quenched reaction mixture through a pad of diatomaceous earth can help to remove the fine aluminum salt precipitate.

Q4: I am concerned about the stability of the Boc protecting group during nitrile hydrolysis. What conditions should I use?

A4: The Boc group is generally stable under basic conditions but is labile to strong acids. For nitrile hydrolysis, alkaline conditions are recommended to preserve the Boc protecting group.[4] Heating with an aqueous solution of a base like sodium hydroxide is a common method. Strongly acidic conditions, such as concentrated HCl, should be avoided as they can lead to premature deprotection.[5]

Troubleshooting Guides

Reduction of this compound to (R)-1-Boc-3-(aminomethyl)pyrrolidine

Issue: Low yield of the desired amine after work-up and purification.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the starting material. Consider increasing the equivalents of the reducing agent or the reaction time if necessary.
Product Loss During Aqueous Work-up The amine product may have some water solubility. Ensure to back-extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Adsorption onto Silica Gel Primary amines can strongly adhere to silica gel during column chromatography, leading to tailing and poor recovery. Deactivate the silica gel with a small percentage of triethylamine or ammonia in the eluent system.
Formation of Side Products Over-reduction can potentially affect the Boc group, although it is generally stable to hydride reagents. Incomplete reduction may leave behind the starting nitrile. Optimize reaction conditions to minimize these.
Hydrolysis of this compound to (R)-1-Boc-pyrrolidine-3-carboxylic acid

Issue: Difficulty in isolating the pure carboxylic acid.

Possible Cause Troubleshooting Step
Incomplete Hydrolysis Ensure sufficient reaction time and temperature. Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the concentration of the base or the reaction temperature.
Product Remains in the Aqueous Layer After acidification of the reaction mixture, the carboxylic acid may still have some solubility in water. Saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in the aqueous phase, facilitating its extraction into the organic layer.
Boc Deprotection If using acidic hydrolysis, the Boc group may be cleaved. Use basic hydrolysis conditions to avoid this side reaction. If deprotection occurs, the work-up will need to be adjusted to isolate the unprotected amino acid.
Emulsion during Extraction If an emulsion forms during the extractive work-up, adding brine or filtering the mixture through Celite® can help to break it.

Experimental Protocols

Protocol 1: Work-up for the LAH Reduction of this compound

This protocol is a standard Fieser work-up for a reaction using 'x' grams of Lithium Aluminum Hydride.[2]

  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add 'x' mL of water dropwise while maintaining vigorous stirring.

  • Base Addition: Add 'x' mL of a 15% aqueous sodium hydroxide solution dropwise.

  • Final Water Addition: Add '3x' mL of water and allow the mixture to warm to room temperature while stirring for 15-30 minutes. A granular precipitate should form.

  • Drying and Filtration: Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with an appropriate solvent (e.g., diethyl ether, ethyl acetate).

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude (R)-1-Boc-3-(aminomethyl)pyrrolidine.

  • Purification: The crude product can be further purified by silica gel chromatography. To prevent streaking, it is advisable to use an eluent system containing a small amount of a base, such as 0.5-1% triethylamine.

Protocol 2: Work-up for the Basic Hydrolysis of this compound
  • Cooling: After the hydrolysis reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Acidification: Slowly add a cooled aqueous solution of 1M HCl with stirring to adjust the pH of the aqueous phase to approximately 3-4.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-pyrrolidine-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Data Presentation

Table 1: Representative Yields for Transformations of this compound

TransformationProductReagentsTypical YieldPurity
Nitrile Reduction(R)-1-Boc-3-(aminomethyl)pyrrolidineLiAlH4 in THF70-85%>95% after chromatography
Nitrile Hydrolysis(R)-1-Boc-pyrrolidine-3-carboxylic acidNaOH, H2O/EtOH80-90%>97% after recrystallization

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction and work-up conditions.

Visualizations

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reagents LiAlH4, Anhydrous THF reaction Stir at 0 °C to RT reagents->reaction quench Quench (Fieser or Rochelle's Salt) reaction->quench filtration Filter through Celite® quench->filtration extraction Extract with Organic Solvent filtration->extraction drying Dry and Concentrate extraction->drying chromatography Silica Gel Chromatography (with Triethylamine) drying->chromatography product (R)-1-Boc-3-(aminomethyl)pyrrolidine chromatography->product

Caption: Workflow for the reduction and work-up of this compound.

signaling_pathway_hydrolysis start This compound hydrolysis Basic Hydrolysis (e.g., NaOH, H2O) start->hydrolysis intermediate Carboxylate Salt Intermediate hydrolysis->intermediate acidification Acidification (e.g., 1M HCl to pH 3-4) intermediate->acidification product (R)-1-Boc-pyrrolidine-3-carboxylic acid acidification->product

Caption: Key steps in the hydrolysis of this compound.

References

Validation & Comparative

A Comparative Spectroscopic Guide to (R)-1-Boc-3-cyanopyrrolidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spectroscopic characterization of chiral building blocks like (R)-1-Boc-3-cyanopyrrolidine is fundamental for ensuring stereochemical integrity and advancing pharmaceutical synthesis. This guide provides a comparative analysis of the spectroscopic properties of this compound and its closely related derivatives, (R)-1-Boc-3-hydroxypyrrolidine and (R)-1-Boc-3-aminopyrrolidine, supported by experimental and predicted data.

This compound is a valuable chiral intermediate in medicinal chemistry, prized for its role in constructing complex molecular architectures with specific stereochemistry, a critical factor for drug efficacy. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at other sites of the molecule. This guide will delve into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these pyrrolidine derivatives, providing a foundational resource for their identification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its hydroxy and amino analogues. While experimental data for the primary compound is limited, the provided values for this compound are predicted based on established spectroscopic principles and data from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound ~3.6-3.8 (m, 2H, N-CH₂), ~3.4-3.6 (m, 2H, N-CH₂), ~3.2 (m, 1H, CH-CN), ~2.2-2.4 (m, 2H, CH₂), 1.47 (s, 9H, C(CH₃)₃)
(R)-1-Boc-3-hydroxypyrrolidine 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H)
(R)-1-Boc-3-aminopyrrolidine ~3.3-3.6 (m, 2H, N-CH₂), ~3.0-3.3 (m, 2H, N-CH₂), ~2.9 (m, 1H, CH-NH₂), ~1.8-2.0 (m, 1H, CH₂), ~1.6-1.8 (m, 1H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.35 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 126 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound ~154.5 (C=O), ~122.0 (CN), ~80.0 (C(CH₃)₃), ~45.0 (N-CH₂), ~44.0 (N-CH₂), ~31.0 (CH₂), ~28.5 (C(CH₃)₃), ~25.0 (CH-CN)
(R)-1-Boc-3-hydroxypyrrolidine 154.7 (C=O), 79.5 (C(CH₃)₃), 70.1 (CH-OH), 53.6 (N-CH₂), 44.2 (N-CH₂), 34.3 (CH₂), 28.5 (C(CH₃)₃)
(R)-1-Boc-3-aminopyrrolidine ~154.8 (C=O), ~79.2 (C(CH₃)₃), ~51.5 (CH-NH₂), ~50.8 (N-CH₂), ~44.1 (N-CH₂), ~34.9 (CH₂), ~28.6 (C(CH₃)₃)

Table 3: FT-IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)

Compoundν (C=O)ν (C-H)ν (X-H/C≡N)Other Key Absorptions
This compound ~1690-1700~2850-2980~2240-2260 (C≡N)~1160 (C-O), ~1400 (C-N)
(R)-1-Boc-3-hydroxypyrrolidine 16972975, 28803418 (O-H, broad)1165 (C-O), 1419 (C-N)
(R)-1-Boc-3-aminopyrrolidine ~1680-1700~2850-2980~3300-3400 (N-H, two bands)~1590 (N-H bend), ~1160 (C-O), ~1400 (C-N)

Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 196.12[M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group)
(R)-1-Boc-3-hydroxypyrrolidine 187.12[M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group)
(R)-1-Boc-3-aminopyrrolidine 186.14[M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), [M-15]⁺ (loss of CH₃)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon chemical environments of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically applied.

  • Data Processing: Process the raw data by applying a Fourier transform. Reference the spectra to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The loss of the Boc group (100 Da) or isobutylene (56 Da) is a common fragmentation pathway for these compounds.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral building block like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Characterization Start Chiral Pyrrolidine Derivative Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Start->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Process Raw Data (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Analyze Analyze Spectra (Chemical Shifts, Frequencies, m/z) Process->Analyze Compare Compare with Alternatives & Reference Data Analyze->Compare Structure Structure Verification & Purity Assessment Compare->Structure

Caption: Experimental workflow for spectroscopic characterization.

This comprehensive guide provides a valuable resource for the spectroscopic characterization of this compound and its derivatives. The comparative data and detailed protocols will aid researchers in the unambiguous identification and quality assessment of these critical chiral building blocks, ultimately supporting the advancement of drug discovery and development programs.

A Researcher's Guide to Chiral HPLC Analysis of (R)-1-Boc-3-cyanopyrrolidine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-1-Boc-3-cyanopyrrolidine is a critical step in the synthesis of stereochemically defined pharmaceutical compounds. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods and other relevant analytical techniques for determining the enantiomeric excess of this key intermediate. The information presented is supported by experimental data from closely related structural analogs to guide method development and selection.

The primary method for determining the enantiomeric purity of chiral compounds is direct enantioselective chromatography using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most widely used for the separation of N-Boc protected compounds.[1] In addition to direct chiral HPLC, indirect methods involving derivatization, as well as alternative technologies like chiral Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offer viable approaches for enantiomeric purity assessment.

Comparison of Analytical Methods for Enantiomeric Purity

The selection of an appropriate analytical method depends on various factors, including the availability of instrumentation, sample properties, and the desired level of sensitivity and throughput. The following tables summarize the performance of different techniques, using data from structurally similar N-Boc-pyrrolidine derivatives as illustrative examples.

Table 1: Comparison of Direct Chiral HPLC Methods for N-Boc-Pyrrolidine Analogs

Chiral Stationary Phase (CSP) TypeIllustrative ColumnMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Enantiomeric Excess (ee%)Reference Compound
Polysaccharide-basedCHIRALPAK® IC-3n-Hexane/Isopropanol (90:10 v/v)1.0UV at 210 nm> 1.5 (baseline)> 99%(R)-(-)-N-Boc-3-pyrrolidinol[1]
Macrocyclic Glycopeptide-basedAstec® CHIROBIOTIC® T20 mM Ammonium Acetate, pH 6 / Methanol (90:10 v/v)1.0UV at 230 nm> 1.5 (baseline)> 99%N-Boc protected amino acids[1]

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantagesReference Compound
Indirect Chiral HPLC Derivatization to form diastereomers, separation on achiral column.Achiral C18 column with a chiral derivatizing agent.Utilizes standard HPLC equipment; can improve detection.Requires a derivatization step; potential for kinetic resolution issues.Pyrrolidine-3-carboxylic acid[2]
Chiral GC-MS Separation of volatile enantiomers or diastereomeric derivatives.β-cyclodextrin capillary column.High resolution and sensitivity; provides mass spectral data for identification.Requires derivatization for non-volatile compounds; thermal stability of analyte is necessary.(S)-1-Boc-2-(aminomethyl)pyrrolidine[3]
Chiral SFC Separation using a supercritical fluid as the mobile phase.Polysaccharide-based (e.g., Lux Cellulose-2, Lux i-Cellulose-5).Faster analysis times; reduced organic solvent consumption ("greener" technique).[4][]Requires specialized SFC instrumentation.Pyrrolidone derivatives[4]
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).Rapid analysis; no separation required; provides structural information.Lower sensitivity compared to chromatographic methods; requires higher sample concentration.(R)-(-)-N-Boc-3-pyrrolidinol[4]

Experimental Protocols

Detailed methodologies for the key illustrative experiments are provided below. These protocols can serve as a starting point for the development of a validated method for this compound.

Method 1: Direct Chiral HPLC using a Polysaccharide-Based CSP (Normal Phase)

This method is adapted from a general protocol for the enantiomeric separation of N-Boc protected pyrrolidine derivatives.[1]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the racemic or enantiomerically enriched 1-Boc-3-cyanopyrrolidine in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Direct Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

This protocol is based on general guidelines for the separation of N-Boc protected amino acids and related compounds.[1]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] methanol. A typical starting gradient is 90:10 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

Method 3: Indirect Chiral HPLC via Derivatization

This approach involves converting the enantiomers into diastereomers, which can be separated on a standard achiral column.[2]

  • Derivatization: React the racemic 1-Boc-3-cyanopyrrolidine (after hydrolysis of the nitrile to a carboxylic acid or reduction to an amine) with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine for a carboxylic acid derivative) in the presence of a suitable coupling agent.

  • Chromatographic Separation:

    • Instrumentation: Standard HPLC system with a UV detector.

    • Column: Achiral C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV wavelength appropriate for the resulting diastereomeric derivative.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow of direct chiral HPLC analysis and the comparative relationship between different analytical techniques.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemate Racemic (R/S)-1-Boc-3- cyanopyrrolidine Sample dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral HPLC Column (e.g., CHIRALPAK® IC-3) inject->column detect UV Detection column->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas (R- and S-enantiomers) chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Figure 1. A generalized experimental workflow for the direct chiral HPLC analysis of 1-Boc-3-cyanopyrrolidine.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method main Enantiomeric Purity Analysis of This compound HPLC Chiral HPLC (Direct & Indirect) main->HPLC SFC Chiral SFC main->SFC GC Chiral GC main->GC NMR Chiral NMR main->NMR HPLC_adv Advantages: - Widely applicable - High resolution - Established technique HPLC->HPLC_adv HPLC_dis Disadvantages: - Can require method development - Indirect method is multi-step HPLC->HPLC_dis SFC_adv Advantages: - Fast analysis - 'Green' technique SFC->SFC_adv SFC_dis Disadvantages: - Requires specialized equipment SFC->SFC_dis GC_adv Advantages: - High efficiency - MS detection GC->GC_adv GC_dis Disadvantages: - Analyte must be volatile or derivatized GC->GC_dis NMR_adv Advantages: - Rapid - No separation needed NMR->NMR_adv NMR_dis Disadvantages: - Lower sensitivity NMR->NMR_dis

Figure 2. Logical relationship and comparison of primary analytical techniques for chiral purity determination.

References

A Comparative Guide to the Synthetic Routes of (R)-1-Boc-3-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. The stereochemistry at the C3 position is often crucial for biological activity, making enantiomerically pure synthesis a critical aspect of its production. This guide provides a comparative analysis of two prominent synthetic routes to this compound, starting from either the readily available chiral pool starting material, L-glutamic acid, or the more advanced intermediate, (R)-3-hydroxypyrrolidine.

At a Glance: Comparison of Synthetic Strategies

The two routes are contrasted below based on several key metrics to aid researchers in selecting the most suitable method for their specific needs, considering factors such as starting material availability, overall yield, and process complexity.

MetricRoute 1: From L-Glutamic AcidRoute 2: From (R)-3-Hydroxypyrrolidine
Starting Material L-Glutamic acid (abundant, inexpensive chiral pool)(R)-3-Hydroxypyrrolidine (more advanced, chiral intermediate)
Number of Steps 5 (multi-step)3 (shorter route)
Key Transformations Diesterification, Boc-protection, diol reduction, tosylation, cyclization with cyanideBoc-protection, mesylation, nucleophilic substitution with cyanide
Overall Yield Lower, estimated based on similar multi-step synthesesHigh, with the final step reported at 98% yield[1]
Stereochemical Control Derived from the chiral starting materialMaintained from the chiral starting material
Process Complexity Higher, with more intermediate purificationsLower, more straightforward transformations

Synthetic Route Workflows

The logical flow of each synthetic pathway is depicted below, highlighting the key transformations and intermediates.

G cluster_0 Route 1: From L-Glutamic Acid cluster_1 Route 2: From (R)-3-Hydroxypyrrolidine A1 L-Glutamic Acid B1 N-Boc-L-glutamic acid dimethyl ester A1->B1 1. Diesterification 2. Boc-protection C1 (S)-tert-butyl (1,5-dihydroxy-pentan-2-yl)carbamate B1->C1 Reduction D1 (S)-tert-butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate C1->D1 Tosylation E1 This compound D1->E1 Cyclization (w/ NaCN) A2 (R)-3-Hydroxypyrrolidine B2 (R)-1-Boc-3-hydroxypyrrolidine A2->B2 Boc-protection C2 (R)-tert-butyl 3-(methylsulfonyloxy) pyrrolidine-1-carboxylate B2->C2 Mesylation D2 This compound C2->D2 Cyanation

Figure 1. Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic route are provided below.

Route 1: Synthesis from L-Glutamic Acid

This route leverages the chirality of L-glutamic acid to establish the desired stereocenter. The following protocol is based on established transformations for the synthesis of related piperidine derivatives from L-glutamic acid and standard organic transformations.[2]

Step 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester

To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, thionyl chloride (2.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride. This crude product is dissolved in chloroform, and triethylamine (3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C. Di-tert-butyl dicarbonate (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords N-Boc-L-glutamic acid dimethyl ester. A 92% yield has been reported for the Boc-protection step.[2]

Step 2: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

To a solution of N-Boc-L-glutamic acid dimethyl ester (1 equivalent) in a suitable solvent such as tetrahydrofuran or ethanol, sodium borohydride (4-5 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The reaction is carefully quenched with water or a mild acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the diol, which can be used in the next step without further purification.

Step 3: Synthesis of (S)-tert-butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate

The crude diol (1 equivalent) is dissolved in dichloromethane, and triethylamine (2.5-3 equivalents) and a catalytic amount of DMAP are added. The solution is cooled to 0°C, and p-toluenesulfonyl chloride (2.2 equivalents) is added portion-wise. The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude di-tosylate, which is typically used immediately in the next step.

Step 4: Synthesis of this compound

The crude di-tosylate (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium cyanide (excess, e.g., 5 equivalents) is added, and the reaction mixture is heated to around 100°C for 16 hours. The reaction involves a double nucleophilic substitution, leading to cyclization and introduction of the cyano group. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: Synthesis from (R)-3-Hydroxypyrrolidine

This more direct route begins with the chiral building block (R)-3-hydroxypyrrolidine and involves protection followed by functional group manipulation.

Step 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

(R)-3-hydroxypyrrolidine (1 equivalent) is dissolved in a suitable solvent like dichloromethane or a mixture of ethanol and water. A base such as triethylamine or sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 equivalents) at room temperature. The reaction is stirred for a few hours until completion. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to give (R)-1-Boc-3-hydroxypyrrolidine, often in high purity and yield (e.g., 94%).[3]

Step 2: Synthesis of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

(R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0°C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction mixture is stirred at 0°C for 1-2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the mesylate, which is often used directly in the next step.

Step 3: Synthesis of this compound

A solution is prepared from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1 equivalent) and sodium cyanide (5 equivalents) in N,N-dimethylformamide (DMF). The reaction mixture is stirred at 100°C for 16 hours.[1] After completion, the reaction is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic phases are washed sequentially with water and saturated brine and then dried over anhydrous sodium sulfate. After filtration, the organic phase is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to afford this compound with a reported yield of 98%.[1]

Conclusion

Both synthetic routes presented offer viable pathways to the valuable chiral intermediate this compound. The choice between the two will largely depend on the specific requirements of the research or development project.

  • Route 1 (from L-Glutamic Acid) is advantageous when cost and the availability of the initial chiral starting material are primary concerns. However, it is a longer, more complex synthesis that will likely result in a lower overall yield.

  • Route 2 (from (R)-3-Hydroxypyrrolidine) is a more efficient and higher-yielding approach, making it ideal for situations where process simplicity and final product yield are prioritized. The higher cost of the starting material may be offset by the reduced number of steps and higher efficiency.

For drug development professionals and researchers requiring a reliable and high-yielding synthesis of this compound, the route starting from (R)-3-hydroxypyrrolidine is the recommended approach due to its efficiency and the high yield of the final cyanation step.

References

Comparative Guide to the Biological Activity of (R)-1-Boc-3-cyanopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of compounds derived from the versatile chiral building block, (R)-1-Boc-3-cyanopyrrolidine. The focus is on key therapeutic targets where this scaffold has shown significant promise: Dipeptidyl Peptidase IV (DPP-IV), Cathepsin K, and the SARS-CoV-2 Main Protease (Mpro). The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Overview of Biological Activities

Derivatives of this compound have emerged as a prominent class of enzyme inhibitors due to the presence of the electrophilic nitrile group, which can interact with the catalytic residues of target enzymes. The pyrrolidine ring serves as a versatile scaffold for introducing various substituents to achieve desired potency and selectivity.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Cyanopyrrolidines are a well-established class of DPP-IV inhibitors, with approved drugs like Vildagliptin and Saxagliptin validating this scaffold for the treatment of type 2 diabetes.[1] These inhibitors function by preventing the degradation of incretin hormones, such as GLP-1, thereby extending their insulinotropic effects.

  • Cathepsin K Inhibition: The pyrrolidine nitrile moiety is also a key pharmacophore in the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption.[2] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis and other bone-related disorders.

  • SARS-CoV-2 Main Protease (Mpro) Inhibition: In the ongoing search for effective COVID-19 therapeutics, pyrrolidine-based compounds have been identified as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro), an essential enzyme for viral replication.[3][4]

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50 values) of various derivatives based on or related to the cyanopyrrolidine scaffold against their respective targets.

Table 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity of 2-Cyanopyrrolidine Derivatives

Compound/DerivativeModificationDPP-IV IC50 (nM)Reference CompoundDPP-IV IC50 (nM)
Vildagliptin N-substituted 2-cyanopyrrolidine~2.5Sitagliptin ~19
Saxagliptin N-substituted 2-cyanopyrrolidine~26
4-Fluoro derivative 4-fluoro substitution on pyrrolidine ringPotent activity reportedUnsubstituted derivative Less potent

Note: Specific IC50 values can vary depending on the assay conditions. The values presented are for comparative purposes.

Table 2: Cathepsin K Inhibitory Activity of Pyrrolidine Nitrile and Related Derivatives

Compound/DerivativeModificationCathepsin K IC50 (nM)Reference CompoundCathepsin K IC50 (nM)
Odanacatib Non-basic peptidomimetic nitrile0.2Balicatib 1.4
Compound 31 (Odanacatib analog) P3 modification0.2
Compound 42 (2-Cyano-pyrimidine) Piperidinyl substitution4
Compound 37 (Cycloalkylcarboxamide) P2 amide replacement0.28

Note: The table includes related nitrile-based inhibitors to provide a broader context for the potency of this chemical class.

Table 3: SARS-CoV-2 Mpro Inhibitory Activity of Pyrrolidine-based and Other Inhibitors

Compound/DerivativeModificationMpro IC50 (µM)Reference CompoundMpro IC50 (µM)
Pyrrolidine derivative 7 Optimized pyrrolidine scaffold~1.3-2.3GC-376 0.16
Ensitrelvir Non-peptidic inhibitor0.013Nirmatrelvir (Approved drug)
Boceprevir KetoamideSub-micromolar
11a (Aldehyde-based) Aldehyde warheadPotent inhibition at 1 µM

Note: Data for specific this compound derivatives against Mpro is emerging. The table provides context with related pyrrolidine inhibitors and other known Mpro inhibitors.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol is adapted from established fluorometric methods for measuring DPP-IV activity.[5][6][7][8]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • DPP-IV Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

  • Test compounds and reference inhibitor (e.g., Sitagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-IV enzyme in Assay Buffer.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted test compound, reference inhibitor, or DMSO (for enzyme control and blank wells) to the respective wells.

    • Add 10 µL of the diluted DPP-IV enzyme solution to the test compound and enzyme control wells. Add 10 µL of Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following equation: % Inhibition = [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol is based on common fluorometric assays for Cathepsin K activity.[9][10][11][12][13]

Materials:

  • Human recombinant Cathepsin K enzyme

  • Cathepsin K substrate: Ac-LR-AFC (Acetyl-Leucyl-Arginyl-7-Amino-4-trifluoromethylcoumarin)

  • Cathepsin K Assay Buffer: Typically contains sodium acetate or MES buffer at an acidic pH (e.g., 5.5), with DTT and EDTA.

  • Test compounds and reference inhibitor (e.g., Odanacatib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Reagent Preparation:

    • Activate the Cathepsin K enzyme according to the manufacturer's instructions, typically by incubation in Assay Buffer containing DTT.

    • Prepare a working solution of the activated Cathepsin K in Assay Buffer.

    • Prepare a stock solution of Ac-LR-AFC in DMSO and dilute to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of test compounds and the reference inhibitor in DMSO and then in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted test compound, reference inhibitor, or DMSO (for enzyme control and blank wells) to the wells of the 96-well plate.

    • Add 50 µL of the activated Cathepsin K working solution to the test compound and enzyme control wells. Add 50 µL of Assay Buffer to the blank wells.

    • Mix and pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 100 µL of the Ac-LR-AFC substrate solution to all wells.

    • Measure the fluorescence intensity in a kinetic mode at room temperature or 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition as described for the DPP-IV assay.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is a generalized procedure based on widely used FRET-based assays for SARS-CoV-2 Mpro.[14][15][16][17][18][19]

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

  • Mpro Assay Buffer: Typically contains Tris or HEPES buffer (pH 7.3-8.0), NaCl, EDTA, and a reducing agent like DTT or TCEP.

  • Test compounds and reference inhibitor (e.g., GC-376) dissolved in DMSO

  • 384-well black, low-volume microplate

  • Fluorescence microplate reader with appropriate filters for the FRET pair.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Mpro enzyme in Assay Buffer.

    • Prepare a stock solution of the FRET substrate in DMSO and dilute to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of test compounds and the reference inhibitor in DMSO.

  • Assay Setup (for a 20 µL final volume):

    • Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of the serially diluted compounds into the 384-well plate.

    • Add 10 µL of the Mpro enzyme solution (at 2x the final concentration) to each well.

    • Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate solution (at 2x the final concentration) to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at 30°C or 37°C for 15-30 minutes.

  • Data Analysis:

    • Determine the reaction rates and percentage of inhibition as described in the previous protocols.

    • Calculate the IC50 values by fitting the dose-response data to a suitable model.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound derivatives.

DPP_IV_Inhibition_Pathway cluster_0 Incretin Effect cluster_1 DPP-IV Action and Inhibition Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes Pancreas Pancreas GLP-1->Pancreas acts on DPP4 DPP-IV GLP-1->DPP4 substrate Insulin Release Insulin Release Pancreas->Insulin Release increases Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 degrades Cyanopyrrolidine Cyanopyrrolidine Inhibitor Cyanopyrrolidine->DPP4 inhibits

Caption: DPP-IV Inhibition Signaling Pathway.

Cathepsin_K_Workflow cluster_workflow Cathepsin K Inhibitor Screening Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Compounds) start->reagent_prep plate_setup Plate Setup (Add Compounds, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (15-30 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Fluorescence Reading (Ex/Em ~400/505 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % Inhibition) kinetic_read->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: Experimental Workflow for Cathepsin K Inhibition Assay.

Mpro_Inhibition_Logic cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Mechanism of Inhibition viral_rna Viral RNA polyproteins Polyproteins pp1a/pp1ab viral_rna->polyproteins translates mpro Mpro polyproteins->mpro cleaved by nsp Non-structural Proteins (NSPs) mpro->nsp produces rtc Replication-Transcription Complex (RTC) nsp->rtc forms new_virus New Virus Particles rtc->new_virus assembles pyrrolidine_inhibitor Pyrrolidine-based Inhibitor inhibition pyrrolidine_inhibitor->inhibition inhibition->mpro

References

A Comparative Guide to the Stereochemical Analysis of (R)-1-Boc-3-cyanopyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. While single-crystal X-ray diffraction remains a primary method, its application can be limited by the availability of suitable crystalline material. This guide provides a comparative overview of X-ray crystal structure analysis and alternative spectroscopic and chromatographic techniques for the stereochemical characterization of chiral compounds such as (R)-1-Boc-3-cyanopyrrolidine.

Comparison of Analytical Techniques for Absolute Configuration Determination

The selection of an appropriate analytical method for determining the absolute configuration of a chiral molecule depends on several factors, including the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key aspects of X-ray crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Sample Requirements Key Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2]High-quality single crystal (typically >0.1 mm).[2]Provides unambiguous determination of absolute configuration and detailed molecular structure.[1]Crystal growth can be challenging or impossible for some compounds.[3][4]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][5]Solution of the compound (typically a few mg).[3]Does not require crystallization; provides conformational information in solution.[3][4]Requires comparison with quantum chemical calculations for absolute configuration assignment.[3][5]
NMR with Chiral Auxiliaries Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinguishable NMR spectra.[1][6][7]Solution of the compound and a chiral auxiliary.Widely accessible instrumentation; can be used for a variety of functional groups.[8]Derivatization may alter the original stereocenter; interpretation can be complex.[7]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[9][10]Solution of the compound.Excellent for determining enantiomeric purity and for preparative separation.[9][11]Does not directly provide the absolute configuration without a reference standard of known configuration.[10]

Experimental Protocols

X-ray Crystal Structure Analysis

The goal of X-ray crystallography is to obtain a detailed three-dimensional model of a molecule from a single crystal.[12]

Methodology:

  • Crystallization: A purified sample of the compound is dissolved in a suitable solvent system. Through techniques such as slow evaporation, vapor diffusion, or cooling, the solution becomes supersaturated, promoting the growth of single crystals.[12] Commercially available screening kits can be used to test a wide range of crystallization conditions.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense beam of X-rays, typically from a synchrotron or a laboratory X-ray source.[2] The crystal is rotated while being irradiated, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the molecule.[12] From this map, the positions of the individual atoms can be determined. For chiral molecules, anomalous dispersion effects, especially if a heavier atom is present, are used to determine the absolute configuration.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][5]

Methodology:

  • Sample Preparation: A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[3]

  • Spectral Acquisition: The infrared (IR) and VCD spectra are recorded using a VCD spectrometer.

  • Quantum Chemical Calculations: The VCD spectrum of one of the enantiomers is calculated using density functional theory (DFT). The spectrum of the other enantiomer is the mirror image.[3]

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[3]

NMR Spectroscopy with Chiral Derivatizing Agents

This method relies on the conversion of enantiomers into diastereomers, which have different physical properties and thus distinct NMR spectra.[7]

Methodology:

  • Derivatization: The chiral compound is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid) to form a covalent bond, resulting in a mixture of diastereomers.

  • NMR Analysis: 1H, 13C, or 19F NMR spectra of the diastereomeric mixture are recorded.

  • Spectral Interpretation: The differences in the chemical shifts (Δδ) of specific nuclei between the two diastereomers are analyzed. Based on established models for the chiral derivatizing agent, the spatial arrangement of the substituents around the stereocenter can be deduced, allowing for the assignment of the absolute configuration.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[9][14]

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is chosen based on the chemical structure of the analyte. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers.

  • Method Development: A mobile phase (a mixture of solvents) is selected and optimized to achieve baseline separation of the enantiomers.

  • Analysis: The sample is injected into the HPLC system. The two enantiomers interact differently with the CSP and are eluted at different times, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.

Visualizations

Logical Workflow for Absolute Configuration Determination

Absolute Configuration Determination Workflow cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Crystallographic & Spectroscopic Methods cluster_3 Results Start Chiral Molecule (this compound) Purity Determine Enantiomeric Purity Start->Purity Decision Can single crystals be grown? Purity->Decision Xray X-ray Crystallography Decision->Xray Yes VCD VCD Spectroscopy Decision->VCD No NMR NMR with Chiral Auxiliary Decision->NMR No AbsoluteConfig Absolute Configuration Determined Xray->AbsoluteConfig VCD->AbsoluteConfig NMR->AbsoluteConfig

Caption: Workflow for determining the absolute configuration of a chiral molecule.

Comparison of Methodological Approaches

Methodological Approaches cluster_Xray X-ray Crystallography cluster_VCD VCD Spectroscopy cluster_NMR Chiral NMR cluster_HPLC Chiral HPLC xray_node Crystal Growth Data Collection Structure Solution vcd_node Sample in Solution Spectral Measurement DFT Calculation & Comparison nmr_node Derivatization NMR Measurement Δδ Analysis hplc_node Column Selection Method Development Enantiomer Separation

Caption: Key steps in different analytical methods for chiral analysis.

References

A Comparative Guide to the Reactivity of (R)- and (S)-1-Boc-3-Cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)- and (S)-1-Boc-3-cyanopyrrolidine are chiral building blocks pivotal in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Their utility stems from the combination of a stereodefined pyrrolidine core, a versatile cyano group, and a stable Boc-protecting group. While these two molecules are enantiomers—mirror images of each other—their reactivity is identical in an achiral environment but diverges significantly under chiral conditions. This guide provides an objective comparison of their reactivity, supported by fundamental principles of stereochemistry and examples from synthetic organic chemistry.

Fundamental Principles of Enantiomeric Reactivity

As enantiomers, (R)- and (S)-1-Boc-3-cyanopyrrolidine possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their chemical reactivity is also identical when reacting with achiral reagents. The key difference in their chemical behavior emerges in a chiral environment, where they can interact differently with other chiral molecules, such as chiral catalysts, reagents, or biological macromolecules. This differential interaction is the cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer of a target molecule.

Reactivity in Chiral Environments

The differential reactivity of (R)- and (S)-1-Boc-3-cyanopyrrolidine in chiral environments is due to the formation of diastereomeric transition states. When each enantiomer reacts with a single enantiomer of a chiral reagent, two different diastereomeric transition states are formed. These diastereomeric transition states have different energies, leading to different reaction rates and, consequently, a difference in the stereochemical outcome of the reaction.

For instance, in the synthesis of more complex chiral molecules, the existing stereocenter at the 3-position of the pyrrolidine ring will influence the stereochemical outcome of reactions at other positions on the ring or at the cyano group. This is known as diastereoselective synthesis. The choice of either the (R) or (S) starting material will dictate the absolute configuration of the new stereocenters formed.

Data Presentation

The following table summarizes the expected reactivity of (R)- and (S)-1-Boc-3-cyanopyrrolidine under different reaction conditions.

Reaction ConditionReactant/Catalyst TypeExpected Reactivity ComparisonOutcome
Achiral Achiral Reagent/CatalystIdentical reactivity and reaction rates.Racemic mixture of products (if a new stereocenter is formed).
Chiral Chiral, Enantiopure ReagentDifferent reaction rates.Formation of two diastereomeric products in unequal amounts (kinetic resolution).
Chiral Chiral, Enantioenriched CatalystDifferent reaction rates.Formation of enantiomerically enriched products.
Diastereoselective Achiral ReagentThe existing stereocenter directs the formation of a new stereocenter.Formation of a specific diastereomer. The (R) and (S) starting materials will yield different diastereomeric products.

Experimental Protocols

While direct comparative experimental data for the reactivity of (R)- vs (S)-1-Boc-3-cyanopyrrolidine is not extensively published, a representative protocol for a diastereoselective alkylation illustrates how the choice of enantiomer is critical. The following is a general procedure adapted from methodologies for the alkylation of related chiral pyrrolidine derivatives.

Representative Protocol: Diastereoselective Alkylation

  • Deprotonation: A solution of (R)- or (S)-1-Boc-3-cyanopyrrolidine in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding lithiated intermediate. The stereocenter at the 3-position directs the deprotonation to occur preferentially at one of the adjacent carbon atoms.

  • Alkylation: An electrophile (e.g., methyl iodide) is added to the solution, and the reaction is allowed to proceed at low temperature. The electrophile will add to the lithiated intermediate from the sterically less hindered face, leading to the formation of a new stereocenter with a specific configuration relative to the existing one.

  • Quenching and Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic product is extracted, dried, and purified by chromatography.

  • Analysis: The diastereomeric ratio of the product is determined by techniques such as NMR spectroscopy or chiral HPLC.

Expected Outcome: When starting with (R)-1-Boc-3-cyanopyrrolidine, one diastereomer of the alkylated product will be formed in excess. Conversely, starting with (S)-1-Boc-3-cyanopyrrolidine will lead to the formation of the opposite diastereomer in excess.

Visualizations

The following diagrams illustrate the key concepts of enantiomeric differentiation in chemical reactions.

Enantiomer_Interaction cluster_reagent Chiral Reagent R_enantiomer This compound RS_complex (R,S) Complex R_enantiomer->RS_complex + S_enantiomer (S)-1-Boc-3-cyanopyrrolidine SS_complex (S,S) Complex S_enantiomer->SS_complex + chiral_reagent (S)-Chiral Reagent Synthetic_Workflow cluster_reaction Diastereoselective Reaction R_start This compound reaction_step Alkylation with Achiral Reagent R_start->reaction_step S_start (S)-1-Boc-3-cyanopyrrolidine S_start->reaction_step R_product Diastereomer A reaction_step->R_product  yields S_product Diastereomer B reaction_step->S_product  yields

Alternative building blocks to (R)-1-Boc-3-cyanopyrrolidine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-cyanopyrrolidine is a versatile chiral building block in medicinal chemistry, prized for its role in constructing complex molecular architectures. However, the landscape of chemical synthesis is rich with alternatives, each offering unique advantages in reactivity, stereocontrol, and downstream functionalization. This guide provides an objective comparison of this compound with its key bioisosteric and functional group analogs: (R)-1-Boc-3-hydroxypyrrolidine, (R)-1-Boc-3-aminopyrrolidine, and (R)-1-Boc-pyrrolidine-3-carboxylic acid. Through an examination of their performance in common synthetic transformations, supported by experimental data, this guide aims to inform the strategic selection of building blocks in drug discovery and development.

At a Glance: Comparison of Pyrrolidine Building Blocks

The choice of a 3-substituted pyrrolidine building block is dictated by the desired synthetic outcome. The cyano group offers a gateway to amines, carboxylic acids, and other functionalities, while the hydroxyl, amino, and carboxylic acid moieties provide direct handles for a range of coupling and derivatization reactions.

Building BlockKey Features & ApplicationsCommon Transformations
This compound Versatile precursor to amines and carboxylic acids; used in the synthesis of DPP-4 inhibitors like Vildagliptin.Reduction to amine, hydrolysis to carboxylic acid.
(R)-1-Boc-3-hydroxypyrrolidine Direct handle for etherification, esterification, and nucleophilic substitution (e.g., Mitsunobu reaction).O-alkylation, O-acylation, Mitsunobu reaction.
(R)-1-Boc-3-aminopyrrolidine Nucleophile for amide bond formation, reductive amination, and arylation reactions.N-acylation, reductive amination, Buchwald-Hartwig amination.
(R)-1-Boc-pyrrolidine-3-carboxylic Acid Direct precursor for amide and ester synthesis.Amide coupling, esterification.

Performance in Key Synthetic Transformations: A Comparative Analysis

A direct comparison of these building blocks in the synthesis of a common structural motif, such as a 3-substituted pyrrolidine with a new carbon-nitrogen or carbon-oxygen bond, highlights their relative strengths and weaknesses.

Nucleophilic Substitution & Coupling Reactions

The synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs for type 2 diabetes, frequently employs these pyrrolidine building blocks. While direct side-by-side comparative studies are limited, analysis of reported synthetic routes for analogous structures allows for an indirect performance comparison.

Table 1: Comparison of Pyrrolidine Building Blocks in Nucleophilic Substitution and Coupling Reactions

Building BlockReaction TypeReagents & ConditionsProductYield (%)Reference
(R)-1-Boc-3-hydroxypyrrolidine Mitsunobu ReactionPPh₃, DIAD, DPPA, THF, 0 °C to rt, 12-24 h(S)-tert-butyl 3-azidopyrrolidine-1-carboxylateNot specified
(R)-1-Boc-3-aminopyrrolidine Reductive AminationAldehyde, NaBH(OAc)₃, AcOH, rt, 18 hN-alkylated pyrrolidine71-99%[1]
(R)-1-Boc-pyrrolidine-3-carboxylic Acid Amide CouplingAmine, EDC, HOBt, DIPEA, DCM, 0 °C to rtPyrrolidine carboxamideNot specified

Note: Yields are highly substrate-dependent and the data presented is for illustrative purposes based on general protocols.

Experimental Protocols

Detailed methodologies for key transformations involving these building blocks are provided below.

Protocol 1: Mitsunobu Reaction with (R)-1-Boc-3-hydroxypyrrolidine

This protocol describes the stereochemical inversion of the hydroxyl group to an azide, a versatile intermediate.[2]

Materials:

  • (R)-(-)-N-Boc-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Protocol 2: Reductive Amination with (R)-1-Boc-3-aminopyrrolidine

This protocol outlines a general procedure for the N-alkylation of (R)-1-Boc-3-aminopyrrolidine.[1]

Materials:

  • (R)-(+)-1-Boc-3-aminopyrrolidine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a solution of (R)-(+)-1-Boc-3-aminopyrrolidine (1.0 eq.) and the carbonyl compound (1.2 eq.) in DCM or DCE, add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.4 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours under an inert atmosphere.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling with (R)-1-Boc-pyrrolidine-3-carboxylic Acid

This protocol details a standard procedure for the synthesis of pyrrolidine carboxamides.[3]

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the mixture for 15 minutes.

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Bioisosteric Considerations

The nitrile group in this compound can be considered a bioisostere of other functional groups, influencing the molecule's physicochemical properties and biological activity. The strategic replacement of the nitrile with hydroxyl or amino groups can modulate polarity, hydrogen bonding capacity, and metabolic stability.[4][5]

  • Nitrile as a Hydroxyl/Amino Bioisostere: The nitrile group is a potent hydrogen bond acceptor and its replacement with a hydroxyl or amino group, which can act as both hydrogen bond donors and acceptors, can significantly alter interactions with biological targets.[4]

  • Impact on Physicochemical Properties: Replacing a nitrile with a hydroxyl or amino group generally increases polarity and aqueous solubility, which can be advantageous for improving the pharmacokinetic profile of a drug candidate.

Signaling Pathways and Experimental Workflows

The selection of a pyrrolidine building block directly impacts the synthetic route and the overall efficiency of accessing target molecules that modulate specific signaling pathways. For instance, in the development of DPP-4 inhibitors, the pyrrolidine moiety is crucial for binding to the S1 pocket of the enzyme.

DPP4_Inhibition cluster_synthesis Synthetic Pathway cluster_biological Biological Pathway Pyrrolidine_BB (R)-1-Boc-3-X-pyrrolidine (X = CN, OH, NH2, COOH) Coupling Coupling Reaction Pyrrolidine_BB->Coupling DPP4_Inhibitor DPP-4 Inhibitor Coupling->DPP4_Inhibitor DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1 Active GLP-1 GLP1->DPP4 Inactivation Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1

Synthetic and biological pathways involving DPP-4 inhibitors.

The diagram above illustrates the central role of substituted pyrrolidine building blocks in the synthesis of DPP-4 inhibitors. The chosen building block undergoes a coupling reaction to form the final inhibitor, which then acts on the DPP-4 enzyme to prevent the inactivation of GLP-1, ultimately leading to increased insulin secretion.

Experimental_Workflow start Select Pyrrolidine Building Block (CN, OH, NH2, COOH) reaction Perform Key Transformation (e.g., Mitsunobu, Reductive Amination, Amide Coupling) start->reaction workup Reaction Work-up and Purification reaction->workup product Isolate and Characterize Product workup->product analysis Analyze Yield, Purity, and Stereoselectivity product->analysis

Generalized experimental workflow for comparing building blocks.

This workflow outlines the logical steps for a comparative study of the different pyrrolidine building blocks. By subjecting each building block to a standardized key transformation, researchers can systematically evaluate their performance based on critical parameters like yield and purity, enabling an informed selection for their specific synthetic needs.

Conclusion

This compound remains a valuable and versatile building block in organic synthesis. However, its hydroxyl, amino, and carboxylic acid analogs offer compelling alternatives, each with distinct advantages for specific synthetic strategies. The choice between these building blocks should be guided by the desired functional group in the target molecule, the intended synthetic route, and the potential for bioisosteric modulation of biological activity. This guide provides a framework for making these critical decisions, supported by comparative data and detailed experimental protocols, to empower researchers in the efficient and strategic synthesis of novel chemical entities.

References

Comparative Evaluation of (R)-1-Boc-3-cyanopyrrolidine-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold, (R)-1-Boc-3-cyanopyrrolidine, has emerged as a privileged starting material in the synthesis of various biologically active compounds, most notably in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This guide provides a comparative analysis of compounds derived from this scaffold, presenting key in vitro and in vivo data to facilitate informed decisions in drug discovery and development programs.

Introduction to this compound in Medicinal Chemistry

This compound is a versatile chiral building block utilized in the synthesis of a variety of pharmaceutical agents.[1] Its rigid pyrrolidine ring and the presence of a nitrile group make it an ideal starting point for creating peptidomimetic compounds. The nitrile functionality, in particular, is a key pharmacophore for the inhibition of certain proteases, including DPP-4.[2] Several marketed drugs for type 2 diabetes, such as Vildagliptin and Saxagliptin, feature a cyanopyrrolidine moiety, underscoring the significance of this structural motif in modern drug design.[2][3]

Mechanism of Action: DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, cyanopyrrolidine-based compounds prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, leading to enhanced insulin secretion and improved glycemic control.

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

DPP4_Inhibition_Pathway Food_Intake Food Intake Incretin_Release Incretin (GLP-1, GIP) Release Food_Intake->Incretin_Release Pancreas Pancreatic β-cells Incretin_Release->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretin_Release->DPP4 Substrate for Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to Cyanopyrrolidine_Inhibitor (R)-Cyanopyrrolidine -based Inhibitor Cyanopyrrolidine_Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Pathway

In Vitro Performance Comparison

The in vitro efficacy of DPP-4 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro DPP-4 inhibitory activity of a series of N-substituted-glycyl-2-cyanopyrrolidines, showcasing the structure-activity relationship (SAR) leading to the identification of a potent clinical candidate.

Compound IDStructureDPP-4 IC50 (nM)[4]
8c (NVP-DPP728) 1-[2-[5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-cyano-(S)-pyrrolidine19
12j (Vildagliptin) 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine62

Note: The data presented is for the (S)-enantiomer, which is structurally related to the (R)-scaffold of interest and provides valuable SAR insights.

In Vivo Evaluation: Pharmacokinetics and Efficacy

The in vivo performance of drug candidates is critical for their clinical success. Key parameters include pharmacokinetic properties such as oral bioavailability and half-life, as well as in vivo efficacy in relevant animal models.

Pharmacokinetic Profile

A comparative pharmacokinetic profile of two cyanopyrrolidine-based DPP-4 inhibitors in cynomolgus monkeys is presented below.

Compound IDDose (mg/kg, p.o.)Cmax (ng/mL)[4]Tmax (h)[4]AUC (ng·h/mL)[4]T1/2 (h)[4]Bioavailability (%)[4]
8c (NVP-DPP728) 11101.02501.533
12j (Vildagliptin) 12901.011002.0100
In Vivo Efficacy in a Diabetic Animal Model

The antihyperglycemic effect of these compounds is typically evaluated in animal models of type 2 diabetes, such as the Zucker fa/fa rat. An oral glucose tolerance test (OGTT) is a standard method to assess a compound's ability to improve glucose control.

The experimental workflow for a typical in vivo efficacy study is outlined below.

InVivo_Workflow cluster_setup Animal Model Preparation cluster_experiment Oral Glucose Tolerance Test (OGTT) cluster_analysis Data Analysis Animal_Model Diabetic Animal Model (e.g., Zucker fa/fa rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Compound_Admin Oral Administration of Test Compound or Vehicle Fasting->Compound_Admin Glucose_Challenge Oral Glucose Challenge (e.g., 2 g/kg) Compound_Admin->Glucose_Challenge 30 min post-dose Blood_Sampling Serial Blood Sampling (0, 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation Calculation of Glucose Area Under the Curve (AUC) Glucose_Measurement->AUC_Calculation Statistical_Analysis Statistical Analysis AUC_Calculation->Statistical_Analysis

In Vivo Efficacy Study Workflow

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, DPP-4 enzyme solution, and assay buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

Objective: To evaluate the effect of test compounds on glucose tolerance in a diabetic animal model.

Animal Model:

  • Male Zucker fa/fa rats (or other suitable diabetic models).

  • Animals are housed under standard conditions with free access to food and water.

Procedure:

  • Fast the rats overnight (approximately 16 hours) before the experiment.

  • Administer the test compound or vehicle orally (p.o.) by gavage.

  • After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Measure the blood glucose concentration in each sample using a glucometer.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each treatment group.

  • Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the antihyperglycemic efficacy.

Conclusion

This compound serves as a valuable scaffold for the development of potent and selective DPP-4 inhibitors. The presented data highlights the importance of systematic structural modifications to optimize both in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties. The provided experimental protocols offer a standardized approach for the evaluation of novel compounds based on this promising chemical framework. Researchers and drug development professionals can leverage this information to guide the design and selection of next-generation DPP-4 inhibitors for the treatment of type 2 diabetes.

References

Structure-activity relationship (SAR) studies of (R)-1-Boc-3-cyanopyrrolidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (R)-1-Boc-3-cyanopyrrolidine analogs, focusing on their application as inhibitors of key therapeutic targets. This compound serves as a versatile chiral building block in medicinal chemistry, enabling the synthesis of a wide array of bioactive molecules.[1][2] Its rigid pyrrolidine scaffold and the presence of a nitrile group, a key pharmacophore for interacting with serine and cysteine proteases, make it a valuable starting point for the development of potent and selective enzyme inhibitors. This guide will delve into the SAR of these analogs as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) and Cathepsin C, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Data

The following tables summarize the SAR data for two series of inhibitors derived from or analogous to the this compound scaffold. These tables highlight how modifications to the pyrrolidine ring and its substituents influence inhibitory potency against DPP-IV and Cathepsin C.

DPP-IV Inhibitors: 3- or 4-Substituted-2-cyanopyrrolidine Analogs

The following data is adapted from studies on 2-cyanopyrrolidine derivatives, which are structurally related to the 3-cyanopyrrolidine core and provide valuable insights into the SAR for DPP-IV inhibition. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They act by preventing the degradation of incretin hormones such as GLP-1.[3]

Compound IDRXDPP-IV IC50 (nM)
1a HH1.8
1b 4-FH1.3
1c 4,4-di-FH1.6
1d 4-OH (cis)H4.3
1e 4-OH (trans)H2.5
1f 3-OH (cis)H11
1g 3-OH (trans)H2.8
2a HAdamantyl1.6
2b 4-FAdamantyl1.0

Data is illustrative and based on findings from Fukushima H, et al. (2004). Bioorganic & Medicinal Chemistry.

Key SAR Insights for DPP-IV Inhibition:

  • The 2-cyanopyrrolidine moiety is a potent pharmacophore for DPP-IV inhibition.

  • Substitution at the 4-position of the pyrrolidine ring is well-tolerated. Introduction of a fluorine atom at this position can lead to improved potency and pharmacokinetic properties.[3]

  • Hydroxyl substitutions are also tolerated, with the stereochemistry influencing potency.

  • The N-substituent plays a crucial role in interacting with the S2 pocket of the enzyme.

Cathepsin C Inhibitors: 3-Substituted Pyrrolidine Nitrile Analogs

This series of compounds directly explores the SAR of 3-substituted pyrrolidine nitriles as inhibitors of Cathepsin C, a cysteine protease involved in inflammatory diseases.

Compound IDRCathepsin C pIC50Cathepsin K pIC50Cathepsin L pIC50Cathepsin B pIC50
3a Phenethyl5.7<5.05.85.4
3b H<5.0<5.0<5.0<5.0
3c N-Phenylsulfonamide6.55.05.2<5.0
3d N-(4-bromophenyl)sulfonamide8.15.86.25.0
3e N-(3,4-dimethoxyphenyl)sulfonamide8.06.06.45.1
3f N-Phenylacetamide6.25.35.6<5.0
3g N-Phenylurea6.25.25.5<5.0

Data adapted from Laine, D. et al. (2011). ACS Medicinal Chemistry Letters.

Key SAR Insights for Cathepsin C Inhibition:

  • The unsubstituted 3-cyanopyrrolidine is inactive, indicating the necessity of a substituent at the 1-position for activity.

  • A variety of linkers and aromatic groups can be accommodated at the N1 position.

  • Sulfonamide-linked phenyl groups provide potent inhibition.

  • Substitution on the phenyl ring significantly impacts potency, with electron-withdrawing and electron-donating groups at specific positions leading to highly potent analogs.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Principle: This is a fluorometric assay that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The cleavage releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme activity. The inhibitory effect of the test compounds is determined by the reduction in this rate.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Test compound dilution

    • DPP-IV enzyme solution

  • Include control wells:

    • 100% Activity Control: Assay buffer + DMSO (vehicle) + DPP-IV enzyme

    • Blank (No Enzyme) Control: Assay buffer + DMSO (vehicle)

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

  • Percent inhibition is calculated using the formula: % Inhibition = [1 - (V₀ sample / V₀ 100% activity)] * 100.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cathepsin C Inhibition Assay

Principle: This fluorometric assay is similar to the DPP-IV assay but uses a substrate specific for Cathepsin C, such as (H-Gly-Arg)₂-AMC. Cleavage of this substrate by Cathepsin C releases the fluorescent AMC moiety.

Materials:

  • Human recombinant Cathepsin C

  • (H-Gly-Arg)₂-AMC substrate

  • Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution and serial dilutions of the test compound in assay buffer, maintaining a final DMSO concentration of ≤1%.

  • To a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Test compound dilution

    • Cathepsin C enzyme solution

  • Include appropriate controls (100% activity and blank).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Start the enzymatic reaction by adding the (H-Gly-Arg)₂-AMC substrate to all wells.

  • Measure the fluorescence intensity kinetically for 30 minutes at room temperature.

  • Calculate the initial reaction velocities and percent inhibition as described for the DPP-IV assay.

  • Determine the IC50 values from the dose-response curve.

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Pathway Ingestion Food Intake Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPPIV DPP-IV Enzyme GLP1->DPPIV Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 degrades Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inhibitor This compound Analog Inhibitor Inhibitor->DPPIV inhibits SAR_Workflow Start Start: (R)-1-Boc-3- cyanopyrrolidine Scaffold Synthesis Synthesis of Analogs (Varying R groups) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Enzyme Assay (DPP-IV / Cathepsin) Purification->Screening IC50 Determine IC50 Values Screening->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt informs Potent_Analog Identification of Potent and Selective Analogs SAR_Analysis->Potent_Analog Lead_Opt->Synthesis iterative cycle

References

A Comparative Guide to Quantum Mechanical Calculations of (R)-1-Boc-3-cyanopyrrolidine Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies applicable to the conformational analysis of (R)-1-Boc-3-cyanopyrrolidine. Due to the limited publicly available research specifically on this compound, this document draws upon data from quantum mechanical studies of structurally analogous N-Boc-3-substituted pyrrolidines to offer insights into selecting appropriate computational methods.

The pyrrolidine ring, a key structural motif in many pharmaceuticals, exhibits a non-planar geometry, leading to different "puckered" conformations, primarily the endo and exo forms.[1] The substitutent at the C3 position, along with the N-Boc protecting group, significantly influences the energetic preference for these conformations. Understanding this conformational landscape is crucial for drug design and development, as the three-dimensional structure of a molecule dictates its biological activity.

Comparison of Computational Methodologies

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the conformational preferences of molecules. The choice of method and basis set can impact the accuracy of the predicted relative energies and geometries of different conformers. Below is a summary of findings from studies on similar N-Boc-substituted pyrrolidines, which can guide the selection of a computational approach for this compound.

Computational MethodBasis SetKey Findings for Analogous SystemsReference
DFT (B3LYP) 6-311+G(d,p)Successfully predicted the lowest energy conformers of N-substituted pyrrolidines, showing good correlation with experimental NMR data.[2][2]
DFT (B3LYP-D3) Not SpecifiedIn a study of fluorinated prolines, this method was used to calculate pucker preferences and cis/trans isomerization barriers.[3][3]
Ab initio (MP2) 6-311+G Explored the conformational landscape of various substituted five-membered rings, providing insights into the influence of substituents on ring pucker.[4][4]
DFT (M06-2X) 6-311+GUsed alongside B3LYP and MP2 to provide a comprehensive analysis of the conformational preferences of substituted five-membered rings.[4][4]

Note: The selection of a computational method should consider the desired balance between accuracy and computational cost. While methods like MP2 with large basis sets can provide high accuracy, DFT methods like B3LYP with dispersion corrections (e.g., -D3) often offer a good compromise for larger systems.

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical workflow for the quantum mechanical conformational analysis of a substituted pyrrolidine like this compound.

  • Initial Conformer Generation:

    • A preliminary conformational search is performed using a lower-level theoretical method or a molecular mechanics force field (e.g., MMFF).

    • This step aims to identify a broad range of potential low-energy conformations by systematically rotating all rotatable bonds.

  • Geometry Optimization:

    • The structures of the identified conformers are then optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-31G(d)) or ab initio (e.g., MP2/6-31G(d)).

    • This optimization process finds the minimum energy geometry for each conformer.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory as the optimization.

    • These calculations serve two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

    • The relative energies of the conformers, corrected for ZPVE, are then used to determine their relative populations according to the Boltzmann distribution.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical steps involved in a typical computational conformational analysis study.

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D Quantum Mechanical Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) C->D E Frequency Calculation D->E G Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) D->G F Thermodynamic Analysis (Relative Free Energies) E->F H Final Relative Energies and Conformer Population Analysis F->H G->H

Caption: Workflow for Quantum Mechanical Conformational Analysis.

This guide serves as a starting point for researchers interested in the computational analysis of this compound and related molecules. The principles and methodologies discussed here, derived from studies on analogous systems, provide a robust framework for conducting and interpreting such calculations.

References

Safety Operating Guide

Proper Disposal of (R)-1-Boc-3-cyanopyrrolidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. (R)-1-Boc-3-cyanopyrrolidine, a common building block in organic synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides detailed procedures for the proper disposal of this compound, emphasizing safety and adherence to best practices.

Hazard Profile

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling within a controlled environment, such as a chemical fume hood.

Quantitative Hazard Data

A summary of key hazard information is provided in the table below for quick reference.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]

Experimental Protocol for Disposal

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[2][3] The following is a general protocol for its disposal:

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • All handling of the compound and its waste should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[2]

2. Waste Segregation and Collection:

  • Treat all this compound waste as hazardous chemical waste.[2]

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Solid Waste: Collect any solid residues, contaminated absorbent materials, and empty containers in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.[2]

  • Liquid Waste: Collect any solutions containing this compound in a labeled, leak-proof container for liquid hazardous waste.[2] The original product container, if in good condition, can be used.[2]

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations.[2]

  • Include the date of waste generation.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[2]

  • The storage area should be cool and well-ventilated.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[2]

  • Provide the EHS office or contractor with the complete chemical name and any other relevant hazard information.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear full PPE, including respiratory protection if necessary.

  • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[2]

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the absorbed material and contaminated debris in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->segregate

Caption: Decision workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.